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  • Product: (2-Methoxy-5-methylphenyl)methanamine
  • CAS: 7383-12-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Methoxy-5-methylphenyl)methanamine: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (2-Methoxy-5-methylphenyl)methanamine is a substituted benzylamine that holds potential as a building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Methoxy-5-methylphenyl)methanamine is a substituted benzylamine that holds potential as a building block in medicinal chemistry and materials science. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties that can be exploited in the design of novel molecules. This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of (2-Methoxy-5-methylphenyl)methanamine. Due to the limited availability of published data for this specific molecule, this document leverages established principles of organic chemistry and analytical science, drawing parallels with closely related and well-characterized analogues. We present hypothesized spectroscopic data, detailed proposed synthesis protocols, and a discussion of its potential applications, providing a robust resource for researchers working with this and similar compounds.

Core Identification and Physicochemical Properties

Definitive identification of a chemical entity is the foundation of all subsequent research. For (2-Methoxy-5-methylphenyl)methanamine, the core identifiers are summarized below.

Chemical Structure and Nomenclature
  • Systematic Name: (2-Methoxy-5-methylphenyl)methanamine

  • Common Synonym: 2-Methoxy-5-methylbenzylamine

  • Molecular Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol

Table 1: Key Chemical Identifiers [1]

IdentifierValue
Molecular Formula C₉H₁₃NO
SMILES CC1=CC(=C(C=C1)OC)CN
InChI InChI=1S/C9H13NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6,10H2,1-2H3
InChIKey XQXMDYVBIZPDHE-UHFFFAOYSA-N

It is important to note that while the free base is the primary subject of this guide, a hydrochloride salt, 1-(2-Methoxy-5-methylphenyl)methanamine hydrochloride, is also commercially available and may be a convenient starting material for some applications.

CAS Number

A specific CAS (Chemical Abstracts Service) number for the free base of (2-Methoxy-5-methylphenyl)methanamine is not readily found in major public databases. However, its hydrochloride salt is registered under CAS Number 1052550-44-3 . Researchers should exercise caution and verify the form of the compound they are using.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
XlogP 1.1PubChemLite[1]
Boiling Point ~230-240 °C (at 760 mmHg)Inferred from similar compounds
Density ~1.0 g/mLInferred from similar compounds

Proposed Synthesis Methodologies

While specific, peer-reviewed synthesis protocols for (2-Methoxy-5-methylphenyl)methanamine are not widely published, plausible and efficient synthetic routes can be designed based on well-established organic chemistry transformations. The two primary retrosynthetic approaches involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Synthesis via Reduction of 2-Methoxy-5-methylbenzonitrile

This is often a high-yielding and clean method for the preparation of benzylamines.

synthesis_nitrile_reduction 2-Methoxy-5-methylbenzonitrile 2-Methoxy-5-methylbenzonitrile Product (2-Methoxy-5-methylphenyl)methanamine 2-Methoxy-5-methylbenzonitrile->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) Reducing_Agent->Product

Caption: Synthesis of the target amine via nitrile reduction.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Dissolve 2-methoxy-5-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (2-Methoxy-5-methylphenyl)methanamine.

Synthesis via Reductive Amination of 2-Methoxy-5-methylbenzaldehyde

This method is a versatile alternative, particularly if the corresponding aldehyde is more readily available.

synthesis_reductive_amination Aldehyde 2-Methoxy-5-methylbenzaldehyde Intermediate Imine Intermediate (in situ) Aldehyde->Intermediate Ammonia Ammonia (in MeOH) Ammonia->Intermediate Product (2-Methoxy-5-methylphenyl)methanamine Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) Reducing_Agent->Product

Caption: Reductive amination pathway to the target amine.

Experimental Protocol:

  • Imine Formation: Dissolve 2-methoxy-5-methylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the imine.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by vacuum distillation or column chromatography.

Analytical Characterization and Spectroscopic Data

Given the absence of published experimental spectra for (2-Methoxy-5-methylphenyl)methanamine, the following sections provide predicted data based on the analysis of its functional groups and comparison with analogous structures. These predictions serve as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.

¹H NMR (Proton NMR):

  • Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-7.2 ppm). The proton ortho to the aminomethyl group will likely be the most upfield. The protons will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aminomethyl Protons (-CH₂NH₂): A singlet at approximately 3.8-4.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet at around 3.8-3.9 ppm.[2]

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm), the chemical shift of which is dependent on concentration and solvent.

  • Methyl Protons (-CH₃): A singlet at approximately 2.2-2.3 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the methoxy group will be the most downfield, while the carbons ortho and para to the electron-donating groups will be more upfield.

  • Aminomethyl Carbon (-CH₂NH₂): A signal around 40-45 ppm.

  • Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3400N-H (amine)Symmetric and asymmetric stretching (two bands for primary amine)
2850-3000C-H (aliphatic)Stretching
1600-1620, 1450-1580C=C (aromatic)Ring stretching
1230-1270C-O (aryl ether)Asymmetric stretching
1020-1050C-O (aryl ether)Symmetric stretching
~800-880C-H (aromatic)Out-of-plane bending (indicative of substitution pattern)
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): For electron ionization (EI), expect a molecular ion peak at m/z = 151.

  • Base Peak: The most likely base peak would result from the benzylic cleavage to form the stable 2-methoxy-5-methylbenzyl cation, leading to a fragment at m/z = 136 (M-15).

  • Other Fragments: Loss of the methoxy group (M-31) or the entire aminomethyl group could also be observed.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation Synthesis Proposed Synthesis (Nitrile Reduction or Reductive Amination) Purification Purification (Distillation or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Final_Confirmation Confirmed Structure of (2-Methoxy-5-methylphenyl)methanamine NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: A typical workflow for the synthesis and analytical confirmation.

Potential Applications in Research and Development

Substituted benzylamines are valuable scaffolds in drug discovery and materials science. The specific electronic and steric properties of (2-Methoxy-5-methylphenyl)methanamine make it an attractive candidate for several areas of research.

  • Pharmaceutical Scaffolding: The benzylamine moiety is a common feature in many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel ligands for various receptors and enzymes. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability of a potential drug candidate.

  • Agrochemicals: Similar to pharmaceuticals, the benzylamine scaffold is present in some pesticides and herbicides. This compound could be used in the development of new agrochemicals with tailored activities.

  • Materials Science: Primary amines are often used as curing agents for epoxy resins or as building blocks for polyamides and polyimines. The specific substitution on the aromatic ring could be used to fine-tune the properties of such polymers, for instance, by affecting their thermal stability, solubility, or refractive index.

Conclusion

(2-Methoxy-5-methylphenyl)methanamine represents a chemical building block with significant potential, yet it remains a compound with limited publicly available data. This technical guide has sought to bridge this gap by providing a comprehensive overview based on established chemical principles. The detailed proposed synthesis routes and the predicted analytical and spectroscopic data offer a solid foundation for researchers to confidently synthesize, identify, and utilize this compound in their work. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and the identity and purity of all synthesized materials should be rigorously confirmed by the analytical methods outlined herein.

References

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • (5-Methoxy-2-methyl-phenyl)amine. SpectraBase. [Link]

  • (2-methoxy-5-methylphenyl)methanamine (C9H13NO). PubChemLite. [Link]

Sources

Exploratory

Molecular weight and formula of (2-Methoxy-5-methylphenyl)methanamine

A Strategic Intermediate for Medicinal Chemistry & Fragment-Based Drug Design Executive Summary (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine) is a specialized pharmacophore scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

(2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine) is a specialized pharmacophore scaffold used primarily in the synthesis of GPCR ligands, antipsychotic agents (benzamide class), and kinase inhibitors.[1][2] Its structural motif—combining an electron-donating methoxy group ortho to the benzylic amine and a methyl group at the meta position—imparts unique steric and electronic properties that influence binding affinity and metabolic stability.

This guide provides a comprehensive technical profile, including validated synthetic routes, physicochemical data, and analytical characterization protocols.[3] It is designed for medicinal chemists and process engineers requiring high-purity synthesis and rigorous quality control standards.

Part 1: Physicochemical Profile

Identity & Core Data

The compound is most frequently handled as its hydrochloride salt due to the oxidative instability of the free base.

Parameter Data
Systematic Name (2-Methoxy-5-methylphenyl)methanamine
Synonyms 2-Methoxy-5-methylbenzylamine; 2-Methoxy-5-methylbenzenemethanamine
CAS Number (HCl Salt) 102439-19-0
CAS Number (Precursor) 7083-19-4 (2-Methoxy-5-methylbenzaldehyde)
Molecular Formula C₉H₁₃NO (Free Base) / C₉H₁₄ClNO (HCl Salt)
Molecular Weight 151.21 g/mol (Free Base) / 187.67 g/mol (HCl Salt)
Physical State Free Base: Colorless to pale yellow oil (hygroscopic)HCl Salt: White crystalline solid
Solubility Free Base: DCM, MeOH, DMSOHCl Salt: Water, MeOH, DMSO
Structural Descriptors
  • SMILES: COc1ccc(C)cc1CN

  • InChIKey: XQXMDYVBIZPDHE-UHFFFAOYSA-N

  • Electronic Profile: The ortho-methoxy group acts as a hydrogen bond acceptor and introduces steric bulk near the amine binding site. The meta-methyl group increases lipophilicity (LogP ~1.1) and blocks metabolic oxidation at the C5 position.

Part 2: Synthetic Pathways

The most robust synthesis for research-scale production (1g – 100g) involves the Reductive Amination of the commercially available aldehyde precursor. This route avoids the harsh conditions of nitrile reduction and offers higher chemoselectivity.

Primary Route: Reductive Amination

This protocol utilizes 2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4) and prioritizes mono-alkylation selectivity.

Synthesis Aldehyde 2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4) Imine Intermediate Imine (Transient) Aldehyde->Imine NH4OAc, MeOH Reflux, 2h Product (2-Methoxy-5-methylphenyl)methanamine (Target) Imine->Product NaBH3CN RT, 12h Salt HCl Salt Form (Stable Solid) Product->Salt HCl/Dioxane Precipitation

Figure 1: Reductive amination pathway minimizing dimer formation via in-situ hydride reduction.

Detailed Methodology

Reagents:

  • 2-Methoxy-5-methylbenzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq) – Excess required to prevent secondary amine formation.

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde in anhydrous methanol. Add Ammonium Acetate and stir at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0°C. Cautiously add NaBH₃CN in small portions (exothermic).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under N₂ atmosphere.

  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride.

  • Workup: Basify with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

  • Salt Formation: Dissolve the resulting oil in minimal diethyl ether and add 4M HCl in dioxane dropwise. Filter the white precipitate.

Part 3: Analytical Characterization (Self-Validating)

To ensure the integrity of the building block before use in downstream coupling, the following analytical signatures must be verified.

NMR Spectroscopy Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (br s, 3H): Ammonium protons (-NH₃⁺).

    • δ 7.10 - 6.80 (m, 3H): Aromatic protons (1,2,4-substitution pattern).

    • δ 3.95 (q, 2H): Benzylic -CH₂- protons. Diagnostic peak.

    • δ 3.78 (s, 3H): Methoxy -OCH₃ protons.

    • δ 2.25 (s, 3H): Methyl -CH₃ protons.

Quality Control Workflow

Use this logic flow to troubleshoot purity issues (e.g., presence of secondary amine dimer).

QC_Workflow Sample Synthesized Crude LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 152.1 [M+H]+? LCMS->MassCheck DimerCheck Mass = 286+ present? MassCheck->DimerCheck Yes Recryst Recrystallize (EtOH/Et2O) MassCheck->Recryst No NMR 1H NMR Validation DimerCheck->NMR No (<1%) DimerCheck->Recryst Yes (>5%) Release Release for Synthesis NMR->Release Recryst->LCMS

Figure 2: Analytical decision tree for purity validation.

Part 4: Applications in Drug Discovery

Fragment Utility

(2-Methoxy-5-methylphenyl)methanamine serves as a "privileged structure" mimic.

  • GPCR Ligands: The methoxy group mimics the catechol moiety found in dopamine/serotonin, while the methyl group improves metabolic stability compared to the unsubstituted phenol.

  • Kinase Inhibitors: Used as a hinge-binding motif where the amine forms a hydrogen bond with the backbone carbonyls of the kinase ATP pocket.

Safety & Handling
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store the HCl salt at 2–8°C under argon. The free base readily absorbs CO₂ from the air to form carbamates; always generate fresh or store as the salt.

References

  • PubChemLite. (2025).[4] Compound Summary: (2-methoxy-5-methylphenyl)methanamine.[1][2][5] National Center for Biotechnology Information. [Link]

  • AA Blocks. (2025). Catalog Entry: (2-methoxy-5-methylphenyl)methanamine hydrochloride (CAS 102439-19-0). [Link][1]

Sources

Foundational

Physicochemical Profiling: pKa and Basicity of (2-Methoxy-5-methylphenyl)methanamine

Executive Summary Compound: (2-Methoxy-5-methylphenyl)methanamine CAS Registry Number: 6850-57-3 (Generic for 2-methoxy isomer base); Specific isomer often custom synthesized. Chemical Class: Substituted Benzylamine / Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Methoxy-5-methylphenyl)methanamine CAS Registry Number: 6850-57-3 (Generic for 2-methoxy isomer base); Specific isomer often custom synthesized. Chemical Class: Substituted Benzylamine / Primary Amine.

(2-Methoxy-5-methylphenyl)methanamine is a primary amine characterized by a benzylamine core substituted with a methoxy group at the ortho position (C2) and a methyl group at the meta position (C5) relative to the aminomethyl side chain.

Core Physicochemical Insight: The basicity of this compound is governed by the availability of the lone pair on the benzylic nitrogen. Based on Structure-Activity Relationship (SAR) analysis and Hammett substituent constants, the pKa of the conjugate acid (ammonium form) is calculated to be in the range of 9.0 – 9.2 . This makes it a moderately strong base, existing predominantly as a cationic species (


) at physiological pH (7.4), which has profound implications for its solubility, membrane permeability, and salt selection in drug development.

Structural Analysis & Electronic Theory

To accurately determine the basicity without a direct experimental dataset, one must deconstruct the electronic influence of the substituents on the benzylic nitrogen.

The Benzylamine Core

The parent compound, Benzylamine (


) , has an experimental pKa of approximately 9.33 . This serves as the baseline for our prediction. Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring (lowering pKa to ~4.6), the methylene bridge (

) in benzylamine insulates the nitrogen from direct resonance with the ring. Therefore, substituent effects are primarily inductive (

) rather than mesomeric (

).
Substituent Effects

The (2-Methoxy-5-methylphenyl)methanamine molecule features two key substituents modifying the core:

  • 2-Methoxy Group (Ortho):

    • Inductive Effect (-I): Oxygen is highly electronegative. Being in the ortho position, it exerts a strong electron-withdrawing inductive effect through the sigma bond framework. This pulls electron density away from the benzylic carbon and, by extension, the nitrogen, slightly reducing basicity.

    • Resonance Effect (+M): While methoxy is a strong resonance donor, this effect is largely blocked by the intervening methylene group. It cannot effectively push electron density onto the nitrogen atom.

    • Steric/Field Effects: The ortho substituent may interfere with the solvation shell of the protonated ammonium ion. However, intramolecular hydrogen bonding between the methoxy oxygen and the ammonium protons (

      
      ) can stabilize the cationic form, potentially mitigating the basicity-lowering inductive effect.
      
    • Net Impact: Slight reduction in pKa (

      
      ).
      
  • 5-Methyl Group (Meta):

    • Inductive Effect (+I): Alkyl groups are weak electron donors. Located at the meta position relative to the amine side chain, the methyl group pushes a small amount of electron density into the ring.

    • Net Impact: Slight increase in pKa (

      
      ).
      
Theoretical Derivation (Hammett Equation Application)

Using the Hammett equation principles adapted for benzylamines (where


):


  • Base pKa: 9.33

  • 
     (Methyl):  -0.07 (Electron donating)
    
  • 
     (Methoxy): Ortho constants are variable, but typically exhibit net electron withdrawal in this context. An effective 
    
    
    
    value of +0.1 to +0.2 is often observed for o-OMe in benzyl systems due to the dominance of the inductive effect.

Calculation:





Note: Accounting for potential solvation sterics, the range is broadened to 9.0–9.2.

Visualization of Equilibrium

The following diagram illustrates the protonation equilibrium and the electronic influences stabilizing or destabilizing the species.

G Base Free Base (Neutral) (R-NH2) Acid Conjugate Acid (Cation) (R-NH3+) Base->Acid + H+ (Ka) H_ion H+ OMe 2-Methoxy (-I Effect) Withdrawing Lowers pKa OMe->Base Destabilizes Lone Pair Me 5-Methyl (+I Effect) Donating Raises pKa Me->Base Stabilizes Cation

Figure 1: Protonation equilibrium of (2-Methoxy-5-methylphenyl)methanamine showing opposing substituent effects.

Comparative Data Analysis

The table below contextualizes the basicity of the target molecule against structurally related standards.

CompoundStructurepKa (Experimental/Predicted)Electronic Driver
Benzylamine

9.33 (Exp)Reference Standard
4-Methoxybenzylamine

9.51 (Exp)+M effect dominates (Para)
3-Methylbenzylamine

9.40 (Exp)Weak +I effect (Meta)
2-Methoxybenzylamine

9.0 - 9.2 (Lit)-I effect & Steric hindrance
Target Molecule (2-OMe, 5-Me) 9.0 - 9.2 (Pred) Combined -I (major) and +I (minor)

Experimental Protocol: Potentiometric Determination

For drug development applications requiring high precision (±0.01), Potentiometric Titration is the gold standard method.

Principle

The pKa is determined by titrating the acidified ammonium salt of the amine with a standard base (NaOH). The pH is monitored as a function of titrant volume. The inflection point (equivalence point) and the half-equivalence point (where pH = pKa) are analyzed using the Bjerrum difference plot or Gran's method.

Materials
  • Analyte: ~10 mg of (2-Methoxy-5-methylphenyl)methanamine (free base or HCl salt).

  • Solvent: Carbonate-free distilled water (degassed). Note: If solubility is low, use a co-solvent system (e.g., Methanol/Water 20:80) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Acid: 0.1 M HCl (to ensure starting pH < 3.0).

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Workflow Diagram

Experiment Start Sample Preparation Dissolve 10mg amine in 0.01M HCl (50mL) Titrate Titration Add 0.1M NaOH in 0.05 mL increments Start->Titrate Calibrate Electrode Calibration (pH 4.01, 7.00, 10.01 buffers) Calibrate->Titrate Measure Data Acquisition Record pH vs. Volume Wait for stability (<0.1 mV/s) Titrate->Measure Measure->Titrate Loop until pH > 11 Analyze Data Analysis Derivative Method (dpH/dV) Identify Inflection Point Measure->Analyze Complete Result Calculate pKa pH at 0.5 Equivalence (Henderson-Hasselbalch) Analyze->Result

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Data Processing
  • Plot: Construct a curve of pH (y-axis) vs. Volume of NaOH (x-axis).

  • Derivative: Calculate the first derivative (

    
    ). The maximum value corresponds to the equivalence point (
    
    
    
    ).
  • Calculation: At

    
    , the concentration of the free base equals the concentration of the ammonium ion.
    
    
    
    
    Correction: For precise work, use the linearization equation:
    
    

Pharmaceutical Implications[3][6]

Solubility & Salt Selection
  • Physiological State: At pH 7.4 (blood) and pH 1.0–3.5 (stomach), the molecule will be >98% protonated (cationic).

  • Solubility: The cationic form ensures high aqueous solubility in gastric environments, suggesting good initial dissolution for oral dosage forms.

  • Salt Form: The Hydrochloride (HCl) salt is the recommended solid form. It will be crystalline and stable. The Mesylate or Tartrate salts could be explored if the HCl salt proves hygroscopic.

Membrane Permeability (LogD)

While the intrinsic lipophilicity (LogP) of the neutral molecule is moderate (predicted LogP ~1.5 - 2.0 due to the lipophilic methyl and methoxy groups), the effective distribution coefficient (LogD) at pH 7.4 will be significantly lower.




Implication: The compound is relatively polar at physiological pH. Permeability across the Blood-Brain Barrier (BBB) may be limited unless active transport is involved, or if the small fraction of neutral species (~1-2%) is sufficient for passive diffusion.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem Database. (2025).[1][2][3] Compound Summary for (2-Methoxy-5-methylphenyl)methanamine. National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2025). 2-Methoxybenzylamine Spectral and Thermochemical Data. Link

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Targets of (2-Methoxy-5-methylphenyl)methanamine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Executive Summary & Rationale The (2-Methoxy-5-methylphenyl)methanamine scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary & Rationale

The (2-Methoxy-5-methylphenyl)methanamine scaffold represents a privileged chemical structure in modern medicinal chemistry. As a phenethylamine derivative, it shares a core structural motif with numerous endogenous neurotransmitters and clinically significant psychoactive compounds. The specific substitution pattern—a methoxy group at the 2-position and a methyl group at the 5-position—suggests a high potential for interaction with monoaminergic systems in the central nervous system (CNS). This guide provides a comprehensive analysis of the most probable biological targets for novel derivatives of this scaffold, outlines a robust, multi-tiered experimental workflow for target identification and validation, and offers detailed protocols for key in vitro assays. Our analysis points to the serotonin 5-HT₂ receptor family and the Trace Amine-Associated Receptor 1 (TAAR1) as primary targets of interest, with significant implications for the development of next-generation therapeutics for psychiatric and neurological disorders.

Analysis of the Core Scaffold: Predictive Targeting

The structure of (2-Methoxy-5-methylphenyl)methanamine is highly analogous to classic psychedelic phenethylamines, such as 2,5-dimethoxy-4-methylamphetamine (DOM).[1][2] The key features dictating its likely pharmacology are:

  • Phenethylamine Backbone: This core structure is the foundational element for ligands that bind to a wide array of monoamine receptors and transporters.

  • 2-Methoxy Group: The oxygen at the 2-position is critical. Structure-activity relationship (SAR) studies on related phenethylamines have shown that the orientation of the lone pair electrons of the 2-oxygen is a key determinant for high-affinity binding to serotonin 5-HT₂ receptors.[3][4]

  • 5-Methyl Group: While less influential than the 2,5-dimethoxy pattern seen in compounds like DOM, the presence of lipophilic groups at this position is common in potent 5-HT₂A agonists.

Based on this structural analysis, we can hypothesize a hierarchy of potential biological targets.

High-Priority Target Families

Primary Target: Serotonin 5-HT₂ Receptor Family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂₋)

The serotonin 5-HT₂ₐ receptor is the most probable high-affinity target for this class of compounds. It is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G₁₁ signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.[5]

  • Mechanistic Significance: Activation of the 5-HT₂ₐ receptor is the primary mechanism responsible for the profound perceptual and cognitive effects of classic psychedelic drugs.[5][6] However, emerging research indicates that biased agonism—preferential activation of specific downstream signaling pathways (e.g., G-protein vs. β-arrestin)—may allow for the development of non-hallucinogenic compounds that still promote neuroplasticity, offering therapeutic potential for depression and PTSD.[7][8]

  • SAR Insights: SAR studies of phenethylamine derivatives consistently show that methoxy substitutions on the phenyl ring are crucial for 5-HT₂ₐ affinity.[9][10][11] The (2-Methoxy-5-methylphenyl)methanamine scaffold fits well within the pharmacophore model for 5-HT₂ₐ agonists.[3][4]

While 5-HT₂ₐ is the principal target, significant affinity for the 5-HT₂₈ and 5-HT₂₋ subtypes is also likely and must be evaluated to establish a full selectivity profile.[7]

Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is another GPCR that has gained significant attention as a novel target for psychiatric disorders.[12] It is activated by endogenous trace amines, such as β-phenylethylamine, as well as by amphetamine-like psychostimulants.[13]

  • Mechanistic Significance: TAAR1 is highly expressed in brain regions associated with monoaminergic signaling, such as the ventral tegmental area (VTA) and dorsal raphe nucleus.[14] Its activation modulates dopaminergic and serotonergic systems, making it a promising target for schizophrenia and depression.[13][15] The TAAR1 agonist ulotaront received breakthrough therapy designation for schizophrenia, highlighting the therapeutic potential of this target.[12][16]

  • Structural Rationale: The core phenethylamine structure of the query compound is a classic scaffold for TAAR1 agonism.[14] Therefore, derivatives of (2-Methoxy-5-methylphenyl)methanamine should be profiled for TAAR1 activity, as this could represent a primary mechanism of action or contribute to a polypharmacological profile.

Experimental Workflow for Target Identification & Validation

A systematic, tiered approach is essential to definitively identify and characterize the biological targets of a novel compound series. The following workflow provides a logical progression from broad, initial screening to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Affinity & Potency Determination cluster_2 Tier 3: Selectivity & Mechanism A In Silico Docking (5-HT₂ & TAAR1 Models) B Radioligand Binding Assay (Primary Screen at 10 µM) A->B Guide initial assay selection C Competitive Binding Assays (Ki Determination) B->C Identify initial hits D Functional Assays (e.g., cAMP, Calcium Flux) (EC₅₀/IC₅₀ & Emax) C->D Quantify binding affinity E Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen) D->E Confirm functional activity F Signal Pathway Analysis (Biased Agonism Studies) D->F Characterize mechanism G compound (2-Methoxy-5-methylphenyl) methanamine Derivative receptor 5-HT₂ₐ Receptor compound->receptor Binds & Activates g_protein Gαq/Gβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects (e.g., Gene Expression, Neuroplasticity) ca_release->downstream pkc->downstream

Caption: Canonical Gq signaling pathway for the 5-HT₂ₐ receptor.

Conclusion and Future Directions

The (2-Methoxy-5-methylphenyl)methanamine scaffold holds considerable promise for the development of novel CNS-active agents. The structural features strongly predict primary interactions with the serotonin 5-HT₂ₐ receptor and a secondary potential for TAAR1 modulation. The experimental framework provided in this guide offers a clear and robust path for elucidating the precise molecular targets, determining the potency and selectivity, and characterizing the functional activity of new derivatives. Future work should focus on exploring biased agonism at the 5-HT₂ₐ receptor to potentially separate therapeutic neuroplastic effects from hallucinogenic activity, a key goal in modern psychiatric drug discovery. [7]A thorough understanding of the polypharmacology of these compounds will be essential for advancing them toward clinical development.

References

  • Choi, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Available at: [Link]

  • González-Maeso, J. & Sealfon, S.C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Available at: [Link]

  • Frattini, N., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? International Journal of Molecular Sciences. Available at: [Link]

  • Sungkyunkwan University. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Available at: [Link]

  • Isberg, V., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. Available at: [Link]

  • Korea Science. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Available at: [Link]

  • bioRxiv. (2023). Structure based discovery of antipsychotic-like TAAR1 agonists. Available at: [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Flinders University. (2024). Newly identified structures of trace-amine associated receptor-1 (TAAR1) will aid discovery of next generation neuropsychiatric drugs. Available at: [Link]

  • Lewis, C.R., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Biological Psychiatry. Available at: [Link]

  • Vrije Universiteit Brussel. (2024). Involvement of 5-HT2A receptors in the effects of a classic psychedelic on threat- and stress-related behavior in mice. Available at: [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-DDM-DOM. Available at: [Link]

  • ACS Publications. (2024). In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2024). Discovery of potential TAAR1 agonist targeting neurological and psychiatric disorders: An in silico approach. International Journal of Biological Macromolecules. Available at: [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Johns Hopkins University. (1972). 2,5-dimethoxy-4-methylamphetamine: Clinical evaluation of a new hallucinogenic drug. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-Methylamphetamine. Available at: [Link]

  • ResearchGate. (2006). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Forensic Science International. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis Procedures for (2-Methoxy-5-methylphenyl)methanamine

Abstract & Application Context (2-Methoxy-5-methylphenyl)methanamine is a specialized benzylamine derivative serving as a critical building block in medicinal chemistry. Its structural motif—a lipophilic toluene core dec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

(2-Methoxy-5-methylphenyl)methanamine is a specialized benzylamine derivative serving as a critical building block in medicinal chemistry. Its structural motif—a lipophilic toluene core decorated with an ortho-methoxy group—is frequently utilized to modulate steric bulk and electronic properties in GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors.

This guide details two validated synthesis routes. Route A (Reductive Amination) is designated as the primary protocol for laboratory-scale synthesis due to its mild conditions and high chemoselectivity. Route B (Nitrile Reduction) is provided as a scalable alternative for process development.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary synthons: the corresponding benzaldehyde and benzonitrile.

Retrosynthesis Target (2-Methoxy-5-methylphenyl)methanamine Target Molecule Aldehyde 2-Methoxy-5-methylbenzaldehyde (CAS: 7083-19-4) Aldehyde->Target Reductive Amination (C-N Bond Formation) Nitrile 2-Methoxy-5-methylbenzonitrile (CAS: 53078-70-9) Nitrile->Target Nitrile Reduction (Functional Group Interconversion) Phenol 5-Methylsalicylaldehyde (CAS: 613-84-3) Phenol->Aldehyde O-Methylation

Figure 1: Retrosynthetic logic flow identifying commercial precursors.

Protocol A: Reductive Amination (Preferred Route)

Rationale: This route utilizes sodium cyanoborohydride (


), which allows for the selective reduction of the intermediate imine without reducing the aldehyde functionality prematurely. It avoids the harsh conditions associated with aluminum hydrides.
Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
2-Methoxy-5-methylbenzaldehyde 1.0Starting Material7083-19-4
Ammonium Acetate (

)
10.0Ammonia Source631-61-8
Sodium Cyanoborohydride (

)
1.5Reducing Agent25895-60-7
Methanol (anhydrous) SolventReaction Medium67-56-1
Molecular Sieves (3Å) N/AWater Scavenger-
Step-by-Step Procedure
  • Imine Formation:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-5-methylbenzaldehyde (10 mmol, 1.50 g) in anhydrous Methanol (30 mL).

    • Add Ammonium Acetate (100 mmol, 7.71 g) in one portion.

    • Critical Step: Add 2.0 g of activated 3Å molecular sieves. This drives the equilibrium toward the imine by removing water.

    • Stir the mixture at room temperature (

      
      ) for 2 hours under an inert atmosphere (
      
      
      
      ).
  • Reduction:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Carefully add Sodium Cyanoborohydride (15 mmol, 0.94 g) portion-wise over 10 minutes. Caution: Evolution of

      
       gas.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by the baseline amine spot.
      
  • Workup & Purification:

    • Quench the reaction by adding concentrated

      
       dropwise until pH < 2 (to decompose excess hydride and liberate HCN – perform in a fume hood ).
      
    • Remove methanol under reduced pressure (rotary evaporator).

    • Dilute the residue with water (20 mL) and wash with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted aldehyde).
      
    • Basify the aqueous layer to pH > 12 using

      
       solution. The product will oil out.[4]
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate to yield the crude amine.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in minimal Ethanol. Add

      
       in diethyl ether. The hydrochloride salt precipitates as a white solid.
      

Protocol B: Nitrile Reduction (Scalable Alternative)

Rationale: Ideal for larger batches where 2-Methoxy-5-methylbenzonitrile is the cost-effective starting material. Requires strict moisture control due to the use of Lithium Aluminum Hydride (


).
Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
2-Methoxy-5-methylbenzonitrile 1.0Starting Material53078-70-9
Lithium Aluminum Hydride (

)
2.5Reducing Agent16853-85-3
Tetrahydrofuran (THF) SolventSolvent (Anhydrous)109-99-9
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 3-neck flask and equip it with a reflux condenser and addition funnel. Flush continuously with Argon.

    • Charge the flask with

      
        (25 mmol, 0.95 g) and anhydrous THF  (20 mL). Cool to 
      
      
      
      .
  • Addition:

    • Dissolve 2-Methoxy-5-methylbenzonitrile (10 mmol, 1.47 g) in anhydrous THF (10 mL).

    • Add the nitrile solution dropwise to the

      
       suspension over 20 minutes. Maintain temperature below 
      
      
      
      .
  • Reaction:

    • After addition, warm to room temperature, then heat to reflux (

      
      ) for 4 hours.
      
    • Checkpoint: The suspension will turn grey/white.

  • Fieser Quench (Critical Safety Step):

    • Cool the mixture to

      
      .
      
    • Slowly add:

      • 
         Water (1 mL per gram of LAH).
        
      • 
        
        
        
        
        solution (1 mL per gram of LAH).
      • 
         Water (3 mL per gram of LAH).
        
    • Stir vigorously until a white, granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove aluminum salts.

    • Concentrate the filtrate to obtain the free amine.

Experimental Workflow Visualization

Workflow cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: Nitrile Reduction StartA Aldehyde (MeOH, NH4OAc) Imine Imine Intermediate StartA->Imine -H2O (Sieves) Reduct Reduction (NaCNBH3, 0°C) Imine->Reduct Hydride Transfer WorkupA Acid/Base Extraction Reduct->WorkupA StartB Nitrile (THF) LAH Reduction (LiAlH4, Reflux) StartB->LAH Quench Fieser Quench (H2O/NaOH) LAH->Quench Careful Addition Filter Filtration (Celite) Quench->Filter

Figure 2: Comparative workflow for Reductive Amination vs. Nitrile Reduction.

Characterization Data (Expected)

Upon isolation, the compound should be verified using NMR spectroscopy.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 6.90 - 7.10Multiplet3HAromatic Ring Protons (C3, C4, C6)
1H NMR 3.82Singlet3HMethoxy Group (

)
1H NMR 3.75Singlet2HBenzylic Methylene (

)
1H NMR 2.28Singlet3HAryl Methyl (

)
1H NMR 1.60Broad Singlet2HAmine (

, exchangeable)

Key Diagnostic: The presence of two distinct singlets at ~3.8 ppm (Methoxy) and ~2.3 ppm (Methyl), alongside the disappearance of the aldehyde proton (~10.4 ppm) or nitrile carbon (~119 ppm), confirms the structure.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid liberates HCN gas. Mandatory: Use a bleach trap for the vacuum pump exhaust and reaction off-gassing.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Have a Class D fire extinguisher nearby.

  • Storage: Store the amine under nitrogen at

    
    . Amines absorb 
    
    
    
    from the air to form carbamates; store as the HCl salt for long-term stability.

References

  • PubChem. (2025).[5][6] 2-Methoxy-5-methylbenzaldehyde (CID 591398). National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for Nitrile Reduction).

Sources

Application

Application Note: (2-Methoxy-5-methylphenyl)methanamine in Fragment-Based Drug Discovery

[1] Abstract (2-Methoxy-5-methylphenyl)methanamine (CAS: 61366-07-8) is a high-value benzylamine building block used extensively in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization.[1] Its specific subst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(2-Methoxy-5-methylphenyl)methanamine (CAS: 61366-07-8) is a high-value benzylamine building block used extensively in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization.[1] Its specific substitution pattern—an ortho-methoxy group providing electronic donation and conformational constraint, combined with a meta-methyl group contributing lipophilic bulk—makes it an ideal pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) subtypes, as well as hydrophobic pockets in kinase enzymes. This guide outlines the rationale for its selection, detailed synthetic protocols for its incorporation, and analytical validation methods.

Strategic Rationale: The "Magic Methyl" and Methoxy Effect

In medicinal chemistry, the selection of a building block is rarely random. This molecule offers three distinct SAR (Structure-Activity Relationship) advantages:

  • The Ortho-Methoxy Effect (Conformational Bias): The methoxy group at the 2-position often acts as an intramolecular hydrogen bond acceptor for the benzylic amine (or resulting amide NH). This interaction can "pre-organize" the molecule into a planar or semi-planar conformation, reducing the entropic penalty upon binding to a receptor.

  • The 5-Methyl Lipophilic Handle: The methyl group at the 5-position increases the

    
     (lipophilicity) moderately, allowing the fragment to fill hydrophobic cavities (e.g., the S1 or S2 pockets in proteases or the orthosteric site in GPCRs) without significantly increasing molecular weight (Ligand Efficiency).
    
  • Metabolic Stability: While the methoxy group is a potential site for O-demethylation, the 5-methyl group blocks the para-position relative to the methoxy, potentially obstructing rapid metabolic oxidation at that typically reactive site.

Visualization: SAR Logic Flow

SAR_Logic Fragment (2-Methoxy-5-methylphenyl)methanamine OMe 2-Methoxy Group (H-Bond Acceptor) Fragment->OMe Me 5-Methyl Group (Lipophilic Contact) Fragment->Me Amine Benzylic Amine (Linker/H-Bond Donor) Fragment->Amine Effect_1 Conformational Lock (Entropy Reduction) OMe->Effect_1 Intramolecular H-Bond Effect_2 Hydrophobic Pocket Fill (Affinity Boost) Me->Effect_2 Van der Waals Effect_3 Scaffold Growth (Amide/Reductive Amination) Amine->Effect_3 Synthetic Handle

Figure 1: Pharmacophore contribution analysis of the 2-methoxy-5-methylbenzylamine scaffold.

Synthetic Application Protocols

The two most critical reactions for this building block are Reductive Amination (to form secondary amines) and Amide Coupling (to form amides).

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Use Case: Creating flexible linkers for GPCR ligands.

Reaction Overview:



Reagents:

  • (2-Methoxy-5-methylphenyl)methanamine (1.0 equiv)[1]

  • Aldehyde partner (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and (2-methoxy-5-methylphenyl)methanamine (1.0 mmol, 151 mg) in anhydrous DCE (5 mL).

  • Activation: Add glacial Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

    
    ). Note: The solution may turn slightly yellow.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine peak).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically DCM:MeOH gradient).[1]

Why this works: STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material.

Protocol B: HATU-Mediated Amide Coupling

Use Case: Synthesizing kinase inhibitors or peptidomimetics.[1]

Reaction Overview:



Reagents:

  • Carboxylic Acid partner (1.0 equiv)

  • (2-Methoxy-5-methylphenyl)methanamine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (2.0 mmol, 348 µL). Stir for 5–10 minutes to form the activated ester.

  • Addition: Add (2-methoxy-5-methylphenyl)methanamine (1.1 mmol, 166 mg) dissolved in DMF (1 mL). Add remaining DIPEA (1.0 mmol).[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Check LCMS. The reaction is usually rapid.

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (20 mL) with stirring. If a solid forms, filter and wash with water.[2]

  • Workup (Extraction Method): If no precipitate, extract with Ethyl Acetate, wash with

    
     (5% aq) to remove DMF, then 
    
    
    
    , then Brine.

Analytical Validation (Self-Validating QC)

To ensure the integrity of the building block in the final product, verify the following NMR signals. The specific shifts confirm the presence of the 2-OMe and 5-Me groups.

MoietyProton (

) Shift (CDCl

)
MultiplicityDiagnostic Value
-OCH

~3.80 ppm Singlet (3H)Confirms 2-position integrity (no demethylation).[1]
-CH

~2.28 - 2.32 ppm Singlet (3H)Confirms 5-position alkylation.[1]
Benzylic -CH

-
~3.75 - 3.85 ppm Singlet (2H)*Shifts downfield (~4.4 ppm) if converted to amide.[1]
Aromatic Ring ~6.7 - 7.1 ppm Multiplet (3H)Characteristic 1,2,4-substitution pattern.

*Note: In the free amine form.[1] If the amine is a hydrochloride salt, the benzylic protons may appear as a quartet or broadened singlet downfield.

Workflow Visualization

Workflow Start Start: (2-Methoxy-5-methylphenyl)methanamine Decision Target Scaffold Type? Start->Decision Path_A Flexible Linker (Secondary Amine) Decision->Path_A GPCR Agonist Path_B Rigid Linker (Amide) Decision->Path_B Kinase Inhibitor Process_A Reductive Amination (STAB, DCE, AcOH) Path_A->Process_A Process_B Amide Coupling (HATU, DIPEA, DMF) Path_B->Process_B QC QC Validation 1H NMR: 3.8ppm (OMe), 2.3ppm (Me) Process_A->QC Process_B->QC

Figure 2: Decision tree for synthetic incorporation based on target class.

Safety & Handling

  • Corrosivity: As a primary benzylamine, the compound is corrosive and can cause skin burns. Wear proper PPE (gloves, goggles).

  • Carbamate Formation: Benzylamines readily absorb atmospheric

    
     to form carbamate salts (white crust).[1] Store under Nitrogen or Argon in a tightly sealed desiccator.
    
  • Storage: 2-8°C recommended to prevent oxidation of the amine.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

  • PubChem Compound Summary. (2024). "2-Methoxy-5-methylbenzylamine."[1] National Center for Biotechnology Information.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry. (Provides context on methoxy/methyl substitution effects in GPCR ligands).

Sources

Method

Application Notes and Protocols for Reductive Amination Using (2-Methoxy-5-methylphenyl)methanamine

An In-depth Technical Guide Abstract Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and controlled method for the formation of carbon-nitrogen bonds.[1][2] It is a favored s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and controlled method for the formation of carbon-nitrogen bonds.[1][2] It is a favored strategy in medicinal and pharmaceutical chemistry for synthesizing diverse libraries of amine-containing compounds.[1][3] This guide offers a comprehensive technical overview of reductive amination protocols specifically utilizing (2-methoxy-5-methylphenyl)methanamine, a substituted benzylamine. We will delve into the underlying reaction mechanisms, compare common procedural variations, provide detailed, field-proven experimental protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile transformation.

The Principle of Reductive Amination: A Mechanistic Overview

Reductive amination, also known as reductive alkylation, is a two-stage process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4] This method elegantly circumvents the challenges of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[5] The overall transformation proceeds via two distinct, often concurrent, chemical events:

  • Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine, (2-methoxy-5-methylphenyl)methanamine, on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then reversibly eliminates a molecule of water to yield a Schiff base, or imine.[6][7] In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[8]

  • Reduction of the C=N Double Bond: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final secondary amine product.[6] The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[9][10]

The equilibrium of imine formation is typically favored under mildly acidic conditions (pH ~4-7), which are sufficient to catalyze water elimination without deactivating the amine nucleophile.[5][11]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine (2-Methoxy-5-methylphenyl)methanamine (Ar-CH2-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated for Reduction) Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] (Reducing Agent) Reductive_Amination_Workflow Experimental Workflow Comparison cluster_0 Protocol 1: Direct (One-Pot) cluster_1 Protocol 2: Indirect (Two-Step) p1_start Combine Amine, Carbonyl, & Solvent p1_add_reductant Add NaBH(OAc)₃ p1_start->p1_add_reductant p1_react Stir at RT (2-24h) p1_add_reductant->p1_react p1_workup Aqueous Quench & Extraction p1_react->p1_workup p1_purify Purification (Chromatography) p1_workup->p1_purify p1_end Final Product p1_purify->p1_end p2_start Combine Amine & Carbonyl p2_form_imine Stir to Form Imine (Dehydration may be needed) p2_start->p2_form_imine p2_add_reductant Cool and Add NaBH₄ p2_form_imine->p2_add_reductant p2_react Stir at 0°C to RT p2_add_reductant->p2_react p2_workup Aqueous Quench & Extraction p2_react->p2_workup p2_purify Purification (Chromatography) p2_workup->p2_purify p2_end Final Product p2_purify->p2_end

Figure 2: Comparison of Direct vs. Indirect Reductive Amination Workflows.

Protocol 1: Direct One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is adapted from the general procedure described by Abdel-Magid et al. and is highly effective for a wide range of aldehydes and ketones. [10][12] Materials:

  • Aldehyde or Ketone (1.0 eq)

  • (2-Methoxy-5-methylphenyl)methanamine (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (Optional, 1.0 eq, especially for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 eq) and (2-methoxy-5-methylphenyl)methanamine (1.1 eq).

  • Dissolve the components in anhydrous DCE (to a concentration of approx. 0.2 M). [13]3. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If the substrate is a ketone, adding glacial acetic acid (1.0 eq) at this stage can catalyze imine formation. [12]4. Carefully add sodium triacetoxyborohydride (1.2 eq) to the stirring solution in one portion. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. [13]Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent (e.g., DCE) or another suitable solvent like ethyl acetate. [13]8. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. [14]9. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford the pure secondary amine.

Protocol 2: Indirect Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when NaBH(OAc)₃ is unavailable or for specific substrates where imine formation is slow.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • (2-Methoxy-5-methylphenyl)methanamine (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Molecular sieves (3Å or 4Å), or Dean-Stark apparatus (optional, for difficult imine formations)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine, Anhydrous Na₂SO₄

Procedure:

Step A: Imine Formation

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and (2-methoxy-5-methylphenyl)methanamine (1.0 eq) in anhydrous methanol.

  • Stir the mixture at reflux for 2-4 hours to drive the formation of the imine. [15]For carbonyls where imine formation is difficult, the use of a dehydrating agent like molecular sieves or azeotropic removal of water with a Dean-Stark trap (using toluene as solvent) may be necessary.

  • After the reaction period, cool the mixture to room temperature and then place it in an ice bath (0 °C).

Step B: Reduction 4. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cold, stirring solution of the pre-formed imine. Control the addition rate to manage gas evolution (H₂). 5. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, monitoring by TLC. 6. Quench the reaction by the slow addition of deionized water. 7. Remove the bulk of the organic solvent (methanol) under reduced pressure. 8. Extract the remaining aqueous residue three times with ethyl acetate or dichloromethane. 9. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product. 10. Purify via flash column chromatography as described in Protocol 1.

Safety and Handling
  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

  • (2-Methoxy-5-methylphenyl)methanamine: Handle as a typical organic amine. Avoid inhalation and contact with skin and eyes.

  • Borohydride Reagents: Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents, especially under acidic conditions. Quench reactions carefully and slowly. [16]* Sodium Cyanoborohydride: This reagent is highly toxic. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. [17]Its use requires extreme caution and appropriate safety protocols.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate care and minimize exposure.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete imine formation.For Protocol 1, add 1 eq of glacial acetic acid, especially with ketones. For Protocol 2, increase reflux time or use a dehydrating agent.
Decomposition of reducing agent.Use fresh, anhydrous reagents and solvents. Ensure the reaction is kept under an inert atmosphere.
Recovery of Starting Carbonyl Imine/iminium reduction is too slow.Increase reaction time. For NaBH₃CN, ensure pH is optimal (6-7).
Formation of Alcohol Side Product Reducing agent is not selective.Switch from NaBH₄ (Protocol 2) to NaBH(OAc)₃ (Protocol 1). Ensure NaBH₄ is added only after imine formation is complete.
Over-alkylation (Tertiary Amine) The product secondary amine is reacting with another equivalent of the carbonyl.This is rare with primary amines in a 1:1 stoichiometry but can occur if excess carbonyl is used. Ensure stoichiometry is correct.
Conclusion

Reductive amination is an indispensable tool for the synthesis of secondary amines. The use of (2-methoxy-5-methylphenyl)methanamine in conjunction with modern reagents like sodium triacetoxyborohydride provides a direct, high-yielding, and safe route to valuable chemical entities. The one-pot direct protocol is generally superior in terms of efficiency and ease of execution. By understanding the underlying mechanism and carefully selecting reagents and conditions as outlined in this guide, researchers can reliably and effectively implement this powerful transformation in their synthetic programs.

References
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.
  • Wikipedia. (n.d.). Sodium cyanoborohydride.
  • Chemistry Steps. (2024, March 28).
  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
  • Merck Millipore. (n.d.). Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.).
  • Chandrasekhar, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(1), 184-187.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
  • Das, B., et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride as a Reducing Agent. ChemistrySelect, 3(1), 131-136.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Das, S., & Samanta, S. (2020).
  • Hall, D. G., et al. (2025).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Sigma-Aldrich. (n.d.). Sodium cyanoborohydride (S8628)
  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9155–9227.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET for N-(2-Methoxy-5-methylphenyl)thiourea.
  • Fisher Scientific. (2025, December 19).
  • PubChem. (n.d.). [2-(2-Methoxyphenoxy)-5-methylphenyl]methanamine.
  • BenchChem. (2025).
  • De Rosis, E., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(9), 2471-2476.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET for Methoxyphenamine hydrochloride.
  • Cayman Chemical. (2025, October 1). Safety Data Sheet for 2-Methoxyamphetamine (hydrochloride).
  • PubChemLite. (n.d.). (2-methoxy-5-methylphenyl)methanamine (C9H13NO).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Onwudiwe, D. C., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1267.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol.
  • Khanum, S. A., et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-Methylphenyl)-(2-Bromophenyl)methanone. Journal of Chemical Crystallography, 36(1), 21-26.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of (2-Methoxy-5-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of (2-Methoxy-5-methylphenyl)methanamine in Medicinal Chemistry (2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (2-Methoxy-5-methylphenyl)methanamine in Medicinal Chemistry

(2-Methoxy-5-methylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in the synthesis of novel chemical entities. Its unique substitution pattern, featuring an ortho-methoxy and a para-methyl group, imparts specific conformational and electronic properties to the final molecule. These attributes are often sought after in drug discovery to modulate target binding, improve pharmacokinetic profiles, and fine-tune physicochemical properties. The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry, making robust and efficient coupling protocols for this amine of paramount importance.[1][2]

This guide provides an in-depth analysis of the critical parameters for the successful amide coupling of (2-Methoxy-5-methylphenyl)methanamine. We will move beyond simple procedural lists to explain the causality behind experimental choices, address potential challenges such as steric hindrance from the ortho-methoxy group, and provide detailed, field-proven protocols using standard and high-efficiency coupling reagents.

Core Principles: Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central role of a coupling reagent.

The general mechanism proceeds in two main stages:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like EDC) or a highly reactive OAt-active ester (with uronium salts like HATU).[4]

  • Nucleophilic Attack by the Amine: The amine, (2-Methoxy-5-methylphenyl)methanamine, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and releases the coupling reagent byproducts.

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They can trap the initial activated species to form an active ester, which is less prone to side reactions and racemization, thereby improving the overall efficiency and purity of the reaction.[5][6][7][8] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is essential to neutralize any acid salts and to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.[9]

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome Carboxylic_Acid Carboxylic Acid (R-COOH) Preactivation Pre-activation: Acid + Coupling Reagent + Base Carboxylic_Acid->Preactivation Amine (2-Methoxy-5-methylphenyl)methanamine Coupling Nucleophilic Attack by Amine Amine->Coupling attacks Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Preactivation Base Base (DIPEA) Base->Preactivation Activated_Intermediate Formation of Activated Intermediate Preactivation->Activated_Intermediate forms Activated_Intermediate->Coupling Product N-(2-Methoxy-5-methylbenzyl)amide Coupling->Product Byproducts Coupling Reagent Byproducts (e.g., Urea, Tetramethylurea) Coupling->Byproducts

Caption: Generalized workflow for amide coupling reactions.

Experimental Protocols & Strategic Considerations

The presence of the ortho-methoxy group on the benzylamine introduces potential steric hindrance, which may slow the rate of nucleophilic attack on the activated carboxylic acid.[10][11] Therefore, the choice of coupling reagent and reaction conditions is critical. We present two robust protocols, one using a standard carbodiimide reagent (EDC/HOBt) and another employing a more potent uronium salt-based reagent (HATU), which is often superior for sterically demanding couplings.[12][13][14]

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used standard procedure. The inclusion of HOBt is crucial to enhance reaction rates and minimize side reactions.[6][8]

Materials:

  • (2-Methoxy-5-methylphenyl)methanamine

  • Carboxylic Acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Add (2-Methoxy-5-methylphenyl)methanamine (1.05 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.

Protocol 2: High-Efficiency HATU Mediated Coupling

HATU is a more reactive coupling reagent, often providing faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[4][12][14] The key to its success lies in the pre-activation step.[4]

Materials:

  • (2-Methoxy-5-methylphenyl)methanamine

  • Carboxylic Acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Saturated aqueous NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the highly reactive OAt-active ester.[3][4][9]

  • Add a solution of (2-Methoxy-5-methylphenyl)methanamine (1.05 eq) in a small amount of DMF to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Due to the higher reactivity of HATU, reaction times are typically shorter than with EDC.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale / Causality
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)HATU is more reactive, forming a more potent active ester, beneficial for sterically hindered amines.[12][14]
Additive HOBt (1.2 eq)None (HOAt is integral)HOBt suppresses racemization and side reactions with EDC.[6][7] HATU's structure contains the more effective HOAt moiety.[4]
Base DIPEA (2.0 eq)DIPEA (2.5 eq)A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.[9]
Solvent DCM or DMFDMFDMF is often preferred for its ability to dissolve a wide range of substrates and reagents.
Temperature 0 °C to RTRTInitial cooling for EDC helps control the exothermic reaction; HATU is generally efficient at room temperature.
Pre-activation NoYes (15-20 min)Pre-activation is essential for HATU to ensure complete formation of the reactive OAt-ester before amine addition.[4]
Typical Time 12-24 hours2-6 hoursHigher reactivity of the HATU-derived active ester leads to significantly faster coupling.[12]

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and resolving common issues when coupling (2-Methoxy-5-methylphenyl)methanamine.

Troubleshooting_Amide_Coupling Start Problem Observed Problem1 Low or No Product Formation Starting materials remain Unidentified side products Start->Problem1 Problem2 Incomplete Reaction Both starting materials and product present Start->Problem2 Problem3 Difficult Purification Byproducts co-elute with product Start->Problem3 Solution1a Cause: Insufficient Activation Solution: • Switch to a stronger coupling reagent (EDC -> HATU). • Ensure reagents are anhydrous. • Check age/quality of coupling reagent. Problem1:f0->Solution1a Check Solution1b Cause: Steric Hindrance Solution: • Increase reaction temperature cautiously (e.g., to 40-50 °C). • Extend reaction time. • Consider converting acid to acyl fluoride for highly hindered cases. Problem1:f0->Solution1b Consider Solution2a Cause: Insufficient Reagent Solution: • Increase equivalents of coupling reagent and base slightly (e.g., to 1.5 eq and 3.0 eq respectively). • Ensure accurate measurement of reagents. Problem2:f0->Solution2a Check Solution2b Cause: Short Reaction Time Solution: • Continue stirring and monitor for longer periods (up to 48h for EDC). • Re-initiate with a small addition of coupling reagent. Problem2:f0->Solution2b Extend Solution3a Cause: Urea Byproduct (EDC) Solution: • Perform multiple aqueous washes (dilute HCl can help protonate and dissolve the urea). • If using DCC, the dicyclohexylurea is insoluble and can be filtered off. Problem3:f0->Solution3a Identify Solution3b Cause: Excess Reagents Solution: • Optimize chromatography gradient (shallower gradient). • Use aqueous washes to remove excess base (DIPEA) and water-soluble byproducts. Problem3:f0->Solution3b Optimize

Caption: Troubleshooting guide for common amide coupling issues.

Product Characterization

The final N-(2-Methoxy-5-methylbenzyl)amide product should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic doublet for the benzylic methylene (-CH₂-NH-) protons, typically coupling to the amide N-H proton. The chemical shift for these protons is usually around 4.4-4.6 ppm. The methoxy (-OCH₃) group will appear as a singlet around 3.8 ppm, and the methyl (-CH₃) group as a singlet around 2.3 ppm. The aromatic protons will appear in their respective regions.[15]

    • ¹³C NMR: The spectrum will show the characteristic amide carbonyl carbon signal (around 165-175 ppm) and signals for all other unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the amide carbonyl (typically 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

By applying the principles and protocols detailed in this guide, researchers can confidently and efficiently synthesize a wide array of amide derivatives from (2-Methoxy-5-methylphenyl)methanamine, advancing their research and drug development programs.

References

  • Sentürk, M., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available at: [Link]

  • Zoitke, E., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available at: [Link]

  • ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. Available at: [Link]

  • Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Available at: [Link]

  • Rsc.org. (n.d.). Supporting Information. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR analysis of N-(4-methoxybenzyl)undec-10-enamide (Compound 5). Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

Sources

Method

Scalable synthesis routes for (2-Methoxy-5-methylphenyl)methanamine

Application Note: Scalable Synthesis of (2-Methoxy-5-methylphenyl)methanamine Executive Summary (2-Methoxy-5-methylphenyl)methanamine (CAS: 6388-32-5 for free base analog) is a critical benzylamine pharmacophore found in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Methoxy-5-methylphenyl)methanamine

Executive Summary

(2-Methoxy-5-methylphenyl)methanamine (CAS: 6388-32-5 for free base analog) is a critical benzylamine pharmacophore found in various CNS-active agents and kinase inhibitors.[1][2][3] Its structural motif—a substituted benzene ring featuring an electron-donating methoxy group and a methyl group—presents specific regiochemical challenges during synthesis.[1][2]

This guide details a robust, scalable two-step protocol starting from the commercially available commodity chemical 4-methylanisole (p-cresyl methyl ether) .[1][2][3] Unlike traditional routes that may rely on hazardous chloromethylation (Blanc reaction), this protocol utilizes a Vilsmeier-Haack formylation followed by a Catalytic Reductive Amination .[1][2] This strategy maximizes atom economy, avoids carcinogens (e.g., bis(chloromethyl)ether), and ensures high regioselectivity.[3]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the carbon-nitrogen bond at the benzylic position while respecting the directing effects of the existing substituents.[3]

Strategic Logic:

  • Starting Material: 4-Methylanisole is inexpensive and the methoxy group is a strong ortho, para-director.[1][2][3] Since the para position is blocked by the methyl group, electrophilic aromatic substitution is directed exclusively to the ortho position (C2), yielding the desired substitution pattern.[3]

  • Intermediate: 2-Methoxy-5-methylbenzaldehyde.[1][2]

  • Transformation: Reductive amination converts the aldehyde to the primary amine.[3][4]

Retrosynthesis Target (2-Methoxy-5-methylphenyl)methanamine (Target Molecule) Aldehyde 2-Methoxy-5-methylbenzaldehyde (Stable Intermediate) Target->Aldehyde Reductive Amination (H2/Ni or NaBH3CN) Start 4-Methylanisole (Commodity Starter) Aldehyde->Start Vilsmeier-Haack (POCl3, DMF)

Figure 1: Retrosynthetic disconnection showing the conversion of 4-methylanisole to the target amine via an aldehyde intermediate.[1][2][3][5]

Protocol 1: Synthesis of 2-Methoxy-5-methylbenzaldehyde

Objective: Regioselective formylation of 4-methylanisole. Mechanism: Vilsmeier-Haack Reaction.[1][2] Scale: 100 g input.

Reagents & Equipment
  • Reactants: 4-Methylanisole (100 g, 0.82 mol), Phosphorus Oxychloride (POCl

    
    , 138 g, 0.90 mol), N,N-Dimethylformamide (DMF, 72 g, 0.98 mol).[1][2][3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat (if temperature is controlled).[1][2]

  • Equipment: 1L 3-neck round bottom flask, mechanical stirrer, reflux condenser, addition funnel, temperature probe, ice/water bath.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Charge DMF (72 g) into the flask and cool to 0°C.

    • Critical Step: Add POCl

      
       (138 g) dropwise over 45 minutes. Maintain internal temperature < 10°C. The solution will turn pale yellow/orange as the chloroiminium ion forms.[3]
      
    • Stir at 0–5°C for 30 minutes.

  • Substrate Addition:

    • Add 4-Methylanisole (100 g) dropwise to the pre-formed Vilsmeier reagent.[1][2]

    • Observation: The reaction is exothermic.[3] Control addition rate to keep T < 20°C.

  • Reaction Phase:

    • Heat the mixture to 70–80°C for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). Starting material (R

      
       ~0.8) should disappear; Aldehyde product (R
      
      
      
      ~0.5) appears.[6][7][8]
  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.

    • Adjust pH to ~6–7 using Sodium Acetate (sat. aq.) or 5M NaOH (carefully) to hydrolyze the iminium intermediate.

    • Stir for 1 hour. The product will separate as an oil or low-melting solid.[1][2]

  • Isolation:

    • Extract with Dichloromethane (DCM) (3 x 150 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (100 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Distillation: High vacuum distillation (bp ~110°C at 2 mmHg) yields the pure aldehyde.

    • Yield: Expected 85–92% (approx. 105–115 g).

    • Appearance: Pale yellow oil or crystalline solid (mp ~35°C).[1]

Protocol 2: Reductive Amination to Target Amine[1][2]

Objective: Conversion of aldehyde to primary amine. Method Selection:

  • Method A (Industrial/Scale): Catalytic Hydrogenation (Raney Nickel).

  • Method B (Lab/Pilot): Hydride Reduction (NaBH

    
    CN).[4][7]
    
  • Recommendation: Use Method A for >50g batches for cost-efficiency and ease of workup.[1][2]

Method A: Catalytic Hydrogenation (High Pressure)

Safety Note: Hydrogen gas is highly flammable.[1] Raney Nickel is pyrophoric. Ensure proper grounding and inert atmosphere.

  • Preparation:

    • In a high-pressure autoclave (Parr reactor), dissolve 2-Methoxy-5-methylbenzaldehyde (50 g, 0.33 mol) in Methanol (MeOH) (300 mL).

    • Add Ammonia (NH

      
      )  solution (7M in MeOH, 150 mL, ~3 eq). Stir for 30 mins to pre-form the imine.
      
  • Catalyst Addition:

    • Add Raney Nickel (5 g, 10 wt% loading) as a slurry in MeOH. Do not let the catalyst dry out.[2][3]

  • Hydrogenation:

    • Purge reactor with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 50 bar (725 psi) H

      
      .
      
    • Heat to 60°C and stir at 800 rpm for 6–12 hours.

    • Endpoint: H

      
       uptake cessation.
      
  • Workup:

    • Cool and depressurize. Purge with N

      
      .
      
    • Filter catalyst through a Celite pad (keep wet).

    • Concentrate filtrate to remove MeOH and excess NH

      
      .
      
Method B: Hydride Reduction (Lab Scale)
  • Imine Formation:

    • Dissolve Aldehyde (10 g) in MeOH (100 mL).

    • Add Ammonium Acetate (50 g, excess).[1] Stir at RT for 1 hour.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH

      
      CN)  (3.0 g) portion-wise.
      
    • Caution: Generates HCN if acidified. Keep pH > 7 initially.

    • Stir for 12 hours at RT.

  • Quench:

    • Acidify with 1M HCl to pH < 2 (decompose borates).

    • Basify with 5M NaOH to pH > 12 (liberate amine).

    • Extract with DCM.

Protocol 3: Salt Formation & Final Purification

The free base amine is prone to oxidation and difficult to handle as an oil.[3] Converting it to the Hydrochloride (HCl) salt ensures stability and high purity.

  • Dissolution: Dissolve the crude amine oil (from Protocol 2) in Diethyl Ether or Ethyl Acetate (10 mL/g).

  • Acidification:

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or bubble anhydrous HCl gas until no further precipitation occurs (pH ~1).

  • Crystallization:

    • White solid precipitates immediately.

    • Stir for 30 mins at 0°C.

  • Filtration:

    • Filter the solid and wash with cold ether.[3]

    • Dry under vacuum at 40°C.

Final Product Specifications:

  • Compound: (2-Methoxy-5-methylphenyl)methanamine Hydrochloride.[1][2][3]

  • Appearance: White crystalline powder.[1]

  • Purity: >98% (HPLC).

Quality Control & Data Summary

Quantitative Data Table
ParameterVilsmeier-Haack (Step 1)Reductive Amination (Step 2)
Limiting Reagent 4-Methylanisole2-Methoxy-5-methylbenzaldehyde
Reagent Stoichiometry 1.1 eq POCl

, 1.2 eq DMF
3.0 eq NH

, Cat.[1][2][3] Raney Ni
Temperature 70–80°C60°C
Time 4 hours8 hours
Typical Yield 85–90%80–85%
Key Impurity Unreacted Anisole (remove via vac.[1][2] dist.)Secondary Amine (dimer)
Analytical Characterization (Predicted)
  • 1H NMR (400 MHz, DMSO-d6, HCl salt):

    • 
       8.30 (br s, 3H, NH
      
      
      
      )[2][3]
    • 
       7.25 (d, J=2.0 Hz, 1H, Ar-H6)[1][2][3]
      
    • 
       7.10 (dd, J=8.2, 2.0 Hz, 1H, Ar-H4)[1][2][3]
      
    • 
       6.90 (d, J=8.2 Hz, 1H, Ar-H3)[1][2][3]
      
    • 
       3.95 (s, 2H, Ar-CH 
      
      
      
      -N)[1][2][3]
    • 
       3.80 (s, 3H, O-CH 
      
      
      
      )[2][3]
    • 
       2.25 (s, 3H, Ar-CH 
      
      
      
      )[1][2][3]

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water. All glassware must be dry. Quenching requires slow addition to ice to manage HCl evolution.
    
  • Raney Nickel: Pyrophoric when dry.[1] Always handle as a wet slurry or under inert gas (Argon/Nitrogen).

  • Cyanides (Method B): NaBH

    
    CN is highly toxic.[1] All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
    

References

  • Vilsmeier, A., & Haack, A. (1927).[3] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. "Mesitaldehyde (Example of Vilsmeier Formylation)." Org.[8][9] Synth. 1959, 39,[2][3] 46.

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3]

  • Gross, H., et al. (1960).[3] "Über die Rieche-Formylierung von Aromaten." Chemische Berichte. (Alternative formylation method).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Methoxy-5-methylphenyl)methanamine

Case ID: PUR-2M5M-BA Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Molecule Class: Electron-Rich Benzylamines Executive Summary & Molecule Profile Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2M5M-BA Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Molecule Class: Electron-Rich Benzylamines

Executive Summary & Molecule Profile

Welcome to the technical support hub for (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine). This intermediate is a critical building block in medicinal chemistry, often synthesized via the reductive amination of 2-methoxy-5-methylbenzaldehyde or the reduction of the corresponding nitrile/amide.

Common Challenges:

  • Basicity: The primary amine function causes severe tailing on standard silica gel.

  • "Dimer" Formation: Synthesis via reductive amination often yields the secondary amine byproduct (bis-2-methoxy-5-methylbenzylamine), which is difficult to separate.

  • Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates/carbonates over time.

Purification Decision Matrix

Before proceeding, identify your current purity status to select the correct workflow.

PurificationMatrix Start Crude Reaction Mixture CheckImpurity Major Impurity Type? Start->CheckImpurity NonBasic Non-Basic (Aldehydes, Alcohols) CheckImpurity->NonBasic Neutral Organics BasicImp Basic (Secondary Amine/Dimer) CheckImpurity->BasicImp Amine Byproducts AcidBase Protocol A: Acid-Base Extraction NonBasic->AcidBase SaltForm Protocol B: HCl Salt Crystallization BasicImp->SaltForm >90% Purity Column Protocol C: Buffered Chromatography BasicImp->Column <90% Purity Final Pure Intermediate AcidBase->Final SaltForm->Final Column->Final

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile.

Troubleshooting Guide (Q&A)

Category A: Extraction & Phase Separation[1][2]

Q: I performed an acid-base extraction, but my yield is very low. Where is my product? A: The pKa of benzylamines is typically around 9.5. If you basified your aqueous layer to pH 8 or 9, a significant portion of the amine remains protonated (water-soluble).

  • Correction: You must basify the aqueous layer to pH > 12 (using 2M NaOH) to fully liberate the free base before extracting into organic solvent (DCM or EtOAc).

Q: The organic layer is an emulsion during the basic extraction step. A: Benzylamines can act as weak surfactants.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out). This increases the ionic strength, forcing the organic amine out of the water phase and breaking the emulsion. Do not shake vigorously; invert gently.

Category B: Chromatographic Issues

Q: The compound streaks/tails badly on TLC and the column. A: The free amine interacts with the acidic silanol groups on the silica surface.

  • Protocol: Pre-treat your silica gel column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Mobile Phase Recommendation: DCM:MeOH:NH₄OH (95:4:1). The ammonia competes for the silanol sites, allowing the amine to elute as a tight band.

Q: I cannot separate the primary amine product from the secondary amine "dimer" impurity. A: These compounds have very similar polarities.

  • Strategy: Switch to a Recrystallization workflow (Protocol B). The HCl salt of the primary amine often crystallizes much more readily than the secondary amine salt due to steric packing differences.

Detailed Experimental Protocols

Protocol A: Rigorous Acid-Base Extraction

Best for removing non-basic impurities (aldehydes, alcohols, neutral side products).

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acidification: Extract the organic layer twice with 1M HCl .

    • Mechanism:[1][2][3][4] The amine converts to the hydrochloride salt (

      
      ) and moves to the aqueous layer. Neutral impurities stay in the EtOAc.
      
  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 12 (check with pH paper; it should turn dark blue/purple).

    • Observation: The solution will become cloudy/oily as the free base separates.

  • Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
Protocol B: HCl Salt Formation & Crystallization

Best for long-term storage and removing amine-like impurities.

Reagents:

  • Crude Amine (Free Base)

  • Solvent: Diethyl Ether (

    
    ) or Isopropanol (IPA)
    
  • Acid: 2M HCl in Diethyl Ether (commercial) or concentrated aqueous HCl.

Step-by-Step:

  • Dissolve the crude free base in a minimal amount of dry

    
     (or IPA if solubility is low).
    
  • Cool to 0°C.

  • Dropwise add HCl in Ether (1.1 equivalents).

  • A white precipitate should form immediately.

  • Troubleshooting: If an oil forms instead of a solid (common with methoxy-substituted benzylamines), scratch the glass with a spatula or add a seed crystal. Alternatively, switch solvent to Ethanol/EtOAc and heat to reflux, then cool slowly.

  • Filter the solid under inert atmosphere (nitrogen) to avoid moisture absorption. Wash with cold ether.

Protocol C: Buffered Silica Chromatography

Best for separating the primary amine from the secondary dimer.

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)AdditiveApplication
DCM / MeOH 95 : 5+ 1%

General purification; high loading capacity.
EtOAc / Hexane 50 : 50+ 2%

Removal of non-polar impurities.
DCM / MeOH 90 : 10+ 0.5%

For highly polar/water-soluble crude mixtures.

Mechanism of Impurity Removal

Understanding why we use specific steps ensures reproducibility.

Mechanism Crude Crude Mixture (Amine + Aldehyde + Dimer) AcidStep Add HCl (aq) Crude->AcidStep OrgLayer Organic Layer (Aldehydes/Neutrals) AcidStep->OrgLayer Neutrals Partition AqLayer Aqueous Layer (Amine Salts) AcidStep->AqLayer Amines Protonate BaseStep Add NaOH (pH > 12) AqLayer->BaseStep FreeBase Free Amine (Insoluble in Water) BaseStep->FreeBase Deprotonation

Figure 2: Chemical phase partitioning during acid-base workup.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Amine Purification Guide: "Purification of Reaction Products: Amines." Common Organic Chemistry, 2023. Link

  • Salt Formation Techniques: Stahl, P. H., & Wermuth, C. G. (Eds.).[5][3][4][6][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard text for salt selection).

  • Chromatography of Amines: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Guidelines. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for (2-Methoxy-5-methylphenyl)methanamine before handling.

Sources

Optimization

Storage conditions to prevent oxidation of (2-Methoxy-5-methylphenyl)methanamine

The following technical guide serves as a specialized support resource for the storage and handling of (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine). This content is structured as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the storage and handling of (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine).

This content is structured as a Tier 3 Technical Support Document , designed for researchers requiring high-fidelity preservation of compound integrity.

Case ID: PREV-OX-6313 Compound Class: Electron-Rich Benzylamine Primary Hazard: Oxidative Deamination & Carbamate Formation

Executive Summary: The Stability Paradox

(2-Methoxy-5-methylphenyl)methanamine is structurally predisposed to degradation. The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are strong electron-donating groups (EDGs). While these groups are essential for your specific pharmacophore, they hyper-activate the benzylic position (the carbon attached to the nitrogen).

The Result: This compound is significantly more susceptible to Single-Electron Transfer (SET) oxidation than unsubstituted benzylamine. Standard "shelf storage" often leads to yellowing (imine formation) or crusting (carbamate formation) within weeks.

Part 1: Core Storage Protocols (The "Zero-Oxidation" Standard)

To prevent oxidation, you must eliminate the three catalysts of benzylamine degradation: Oxygen, Moisture, and Light.

Q: What are the absolute optimal conditions for long-term storage (>3 months)?

A: You must adopt a "Cold-Inert" protocol.

  • Atmosphere: Store under Argon (Ar) .[1][2][3] Argon is heavier than air and provides a superior "blanket" compared to Nitrogen, which is critical for liquid amines that are opened frequently.

  • Temperature: 2°C to 8°C (Refrigerated). Lowering the temperature reduces the kinetic rate of auto-oxidation and imine condensation.

  • Container: Amber Borosilicate Glass with a Teflon (PTFE) lined cap.

    • Why? The amber glass blocks UV light (which catalyzes radical formation at the benzylic carbon), and PTFE prevents plasticizers from leaching into your amine.

Q: I received the bottle at room temperature. Is it compromised?

A: Likely not, but you should verify. Short-term exposure (transit) is acceptable. However, upon receipt, you should perform a "Purge and Seal" cycle:

  • Flush the headspace with dry Argon for 15–30 seconds.

  • Seal tightly with Parafilm® over the cap junction.

  • Move to cold storage immediately.

Q: Can I store it as a salt (e.g., Hydrochloride) to prevent oxidation?

A: Yes, and this is highly recommended. If your experimental design permits, converting the free base amine to its Hydrochloride (HCl) salt renders it virtually immune to oxidation and CO2 absorption. The protonated nitrogen (


) pulls electron density away from the benzylic position, deactivating the oxidation pathway.

Part 2: Troubleshooting & Diagnostics[2]

Q: My sample has turned from colorless to pale yellow. Is it usable?

A: The yellow color indicates the formation of the imine dimer (N-benzylidenebenzylamine derivative) via oxidative coupling.

  • Diagnosis: This is "Early-Stage Oxidation."

  • Usability: For rough synthesis (e.g., amide coupling with excess reagents), it may still work. For precise kinetics or biological assays, do not use.

  • Remedy: Distillation is required to restore purity (see Protocol A below).

Q: There is a white crust around the cap. Is this oxidation?

A: No, this is Carbamate Formation , not oxidation.

  • Mechanism: Primary amines react rapidly with atmospheric CO₂ to form solid carbamate salts (

    
    ).
    
  • Impact: This changes the stoichiometry of your reaction (you have less active amine).

  • Remedy: The solid is insoluble in the liquid amine. Filter the liquid through a dry syringe filter (0.45 µm PTFE) under an inert atmosphere to recover the clean amine.

Q: How do I confirm purity without running a full NMR?

A: Use the "Solubility Test." Oxidized dimers and carbamates often have drastically different solubility profiles than the pure liquid amine.

  • Dissolve 1 drop of amine in 1 mL of 1M HCl .

  • Result:

    • Clear Solution: High Purity (Amine forms soluble HCl salt).

    • Turbid/Cloudy: Oxidation present (Neutral imines/aldehydes are insoluble in aqueous acid).

Part 3: Mechanism of Failure

Understanding how the molecule fails allows you to predict when it will fail. The electron-rich ring facilitates the abstraction of a benzylic proton, leading to a radical species that reacts with oxygen.

OxidationPathway Amine (2-Methoxy-5-methylphenyl) methanamine Radical Benzylic Radical (Activated by OMe/Me) Amine->Radical UV Light / O2 Imine Imine Dimer (Yellow impurity) Radical->Imine Oxidative Coupling Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis (H2O)

Figure 1: The oxidative degradation pathway.[2] The methoxy group stabilizes the intermediate radical, accelerating the transition from Amine to Imine (Yellowing).

Part 4: Recovery Protocol (Purification)

If your compound is heavily oxidized (dark brown/opaque), use this Acid-Base Rescue Protocol . This relies on the fact that the oxidation products (imines/aldehydes) are neutral organic species, while your target is a base.

Protocol A: Acid-Base Extraction

StepActionMechanistic Reason
1 Dissolve impure amine in Diethyl Ether or DCM .Creates a manageable organic phase.
2 Extract with 1M HCl (3x).CRITICAL STEP: The amine protonates (

) and moves to the water layer. Neutral oxidation impurities stay in the organic layer.
3 Discard the organic layer.Removes imines, aldehydes, and dimers.
4 Basify the aqueous layer with 4M NaOH until pH > 12.Deprotonates the salt, regenerating the free amine as an oil.
5 Extract with fresh DCM (3x).Moves the purified amine back to the organic phase.
6 Dry over

and concentrate.
Removes residual water and solvent.

Part 5: Summary Data Table

ParameterRecommendationCritical Limit
Storage Temp 2°C – 8°CDo not exceed 25°C for >24h
Headspace Gas Argon (Preferred) or NitrogenAir (Strictly Prohibited)
Container Material Amber Glass (Borosilicate)Avoid Polyethylene (permeable to O₂)
Shelf Life (Proper) 12–18 Months--
Shelf Life (Improper) < 1 Month--
Visual Indicator Colorless / Faint Straw LiquidYellow/Brown = Oxidized

References

  • General Benzylamine Oxidation

    • Mechanistic insight into the aerobic oxid
    • Source: ACS Omega, 2021.
    • Link: [Link]

  • Purification Standards

    • Purification of Laboratory Chemicals (Armarego & Chai).[4]

    • Standard protocol for purification of amines via acid-base extraction.
    • Link: [Link]

  • Degradation Pathways

    • Degradation of benzylamines during chlorination and oxid
    • Source: Royal Society of Chemistry (Environmental Science: W
    • Link: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Protocols for (2-Methoxy-5-methylphenyl)methanamine

Ticket ID: PUR-2M5M-BNZ Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The Chemical Profile Before initiating any purification workflow, you must understand the physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2M5M-BNZ Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Profile

Before initiating any purification workflow, you must understand the physicochemical behavior of your impurity. (2-Methoxy-5-methylphenyl)methanamine is a primary benzylamine .

  • Basicity (pKa): ~9.3–9.5 (Conjugate acid). The electron-donating methoxy (2-position) and methyl (5-position) groups slightly increase electron density on the nitrogen relative to unsubstituted benzylamine.

  • Nucleophilicity: High. The primary amine (

    
    ) is unhindered and reactive.
    
  • Solubility: Soluble in common organic solvents (DCM, EtOAc, THF). In its neutral form, it has low water solubility; in its protonated (ammonium) form, it is highly water-soluble.

Module 1: Liquid-Liquid Extraction (LLE)

Applicability: Best when your desired product is neutral (e.g., amides, ureas, sulfonamides) or acidic . Contraindication: Do NOT use if your product is basic (e.g., secondary/tertiary amines) or acid-sensitive (e.g., acetals, silyl ethers).

The Mechanism

We exploit the basicity of the amine.[1][2][3] By lowering the pH of the aqueous phase below the amine's pKa (target pH < 3), we force the equilibrium toward the ammonium salt form.



The charged ammonium species is lipophobic and partitions into the aqueous layer, leaving your neutral product in the organic phase.
Standard Operating Procedure (SOP-LLE-01)
  • Dilution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.

  • Acid Wash:

    • Add 1M HCl (aq). Volume should be 1:1 relative to the organic layer.

    • Critical Step: Shake vigorously for 2 minutes to ensure phase contact.

    • Check aqueous pH.[4][5] It must be < 2 . If not, add more acid.

  • Separation: Allow layers to settle. Collect the Organic Layer (contains product).

    • Note: The amine impurity is now trapped in the aqueous layer.[5]

  • Polishing: Wash the organic layer once with Brine (sat. NaCl) to remove residual acid/water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visual Workflow

LLE_Workflow start Crude Mixture (Product + Amine Impurity) solvent Dissolve in EtOAc/DCM start->solvent acid Add 1M HCl (pH < 2) solvent->acid sep Phase Separation acid->sep aq_layer Aqueous Layer (Amine-HCl Salt) sep->aq_layer Partitioning org_layer Organic Layer (Neutral Product) sep->org_layer Partitioning waste Discard (or recover amine) aq_layer->waste dry Dry (Na2SO4) & Concentrate org_layer->dry final Purified Product dry->final

Figure 1: Logic flow for acid-base extraction targeting basic impurities.

Module 2: Chemoselective Scavenging (Solid-Phase)

Applicability: High-value synthesis, parallel chemistry, or when the product is acid-sensitive . The Solution: Use a polymer-supported electrophile (Resin) to covalently bind the unreacted amine.[6]

The Mechanism

We use PS-Isocyanate (Polystyrene-supported isocyanate).[7] The primary amine reacts with the isocyanate to form a urea. Because the urea is attached to the insoluble polymer bead, it can be removed by simple filtration.



Standard Operating Procedure (SOP-SCV-02)
  • Stoichiometry: Calculate the theoretical excess of the amine impurity. Use 2–3 equivalents of PS-Isocyanate resin relative to the estimated amine amount.[7]

  • Solvent Choice: DCM or THF (Resins swell best in these). Avoid protic solvents (MeOH/EtOH) as they can react slowly with the isocyanate.

  • Incubation:

    • Add resin to the reaction vessel.[6][7]

    • Agitate (shake or stir gently) at Room Temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Concentrate: The filtrate contains your pure product.

Visual Workflow

Scavenging_Workflow mix Crude Mix (in DCM) resin Add PS-Isocyanate Resin (Electrophile) mix->resin react Agitate 4 hrs (Formation of Urea) resin->react filter Filtration react->filter solid Solid Phase (Resin-Impurity) filter->solid Trapped liquid Filtrate (Pure Product) filter->liquid Flow-through

Figure 2: Covalent capture of primary amines using scavenger resins.

Module 3: Troubleshooting & FAQs

Ticket #404: "My product is also a base (e.g., secondary amine)."

Issue: If you use the Acid Wash (Module 1), you will protonate your product and lose it to the aqueous layer. Resolution:

  • Selective Scavenging: Use PS-Benzaldehyde .

    • Mechanism:[8] Aldehydes react selectively with primary amines to form imines (Schiff bases), but react poorly or reversibly with secondary amines.

    • Protocol: Add PS-Benzaldehyde (3 eq) + mild acid catalyst (Acetic acid). Shake 6h. Filter.

  • Chromatography: If you must run a column:

    • Pre-treat silica with 1% Triethylamine (Et3N) in Hexanes.

    • Use a mobile phase containing 1% Et3N or 10% Methanolic Ammonia (7N NH3 in MeOH) to prevent the amine from streaking (tailing).

Ticket #502: "I have a stubborn emulsion during extraction."

Issue: Benzylamines can act as surfactants, especially if the aqueous layer is basic or neutral. Resolution:

  • Filter: Pass the biphasic mixture through a pad of Celite.

  • Brine: Add saturated NaCl to increase the ionic strength of the aqueous layer.

  • Time: Protonated amines (salts) are less surfactant-like. Ensure the pH is truly < 2.

Comparison of Methods
FeatureAcid-Base Extraction (LLE)Scavenger Resin (PS-Isocyanate)Chromatography
Cost LowHighMedium
Speed Fast (< 30 mins)Slow (2-6 hours)Slow (Hours)
Selectivity Low (Removes all bases)High (Specific to nucleophiles)High (Separates by polarity)
Scalability Excellent (kg scale)Poor (g scale)Medium
Best For Neutral ProductsAcid-Sensitive / Small ScaleComplex Mixtures

References

  • PubChem. (2-Methoxy-5-methylphenyl)methanamine (CID 114016687).[9] National Library of Medicine. Available at: [Link]

  • Biotage. Isocyanate Scavengers: User Guide. Biotage Technical Literature. Available at: [Link] (General reference for PS-Isocyanate protocols).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base Extraction methodologies).
  • Marsh, A., et al. "Polymer-supported reagents and scavengers in synthesis." Tetrahedron Letters, 1996.

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of (2-Methoxy-5-methylphenyl)methanamine hydrochloride

Welcome to the technical support guide for (2-Methoxy-5-methylphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Methoxy-5-methylphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining sample integrity, and achieving accurate results.

Understanding the Challenge: Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] (2-Methoxy-5-methylphenyl)methanamine hydrochloride, like many amine hydrochloride salts, is susceptible to moisture uptake. This can lead to a cascade of issues that can compromise your experiments.[2]

Why is this a concern?

  • Inaccurate Weighing: Absorbed water adds to the measured weight, leading to the use of less active compound than intended and resulting in inaccurate solution concentrations.[2]

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2]

  • Chemical Degradation: The presence of water can promote hydrolysis of the amine hydrochloride, potentially leading to the degradation of the compound and the formation of impurities.[2][3] This is a significant concern in sensitive synthetic applications and for long-term sample stability.

  • Altered Reaction Kinetics: The presence of undisclosed water can alter reaction conditions, potentially affecting reaction rates and product yields.

The amine and hydrochloride components of the molecule create a polar structure with the capacity for hydrogen bonding, which facilitates the interaction with water molecules from the atmosphere.[4][5]

Frequently Asked Questions (FAQs)

Q1: My bottle of (2-Methoxy-5-methylphenyl)methanamine hydrochloride has turned into a solid clump. What should I do?

A1: Clumping is a clear indication of significant moisture absorption.[2] Here’s a troubleshooting workflow:

  • For Non-Critical Applications: If the experiment is not highly sensitive to concentration, you may attempt to gently break up the clumps with a clean, dry spatula inside a controlled environment like a glovebox or in a room with low humidity.[2] However, be aware that the material's purity may be compromised.

  • For Critical Applications (Recommended): For experiments where precise concentration and purity are paramount (e.g., quantitative assays, GMP processes), it is strongly advised to discard the clumped material and use a fresh, unopened container. The risk of inaccurate results and downstream complications from using compromised material is high.

Q2: How can I accurately weigh this compound if it absorbs moisture so quickly?

A2: Speed and environmental control are key.[1] The ideal method involves using a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[2][6]

If a glovebox is unavailable, follow this "Rapid Weighing Protocol":

  • Have all necessary equipment (spatulas, weigh boats, vials) clean, dry, and ready at the balance.

  • Minimize the time the primary container is open.

  • Tare the weigh boat on the analytical balance.

  • Quickly open the container, remove the approximate amount of powder, and immediately reseal the container.[1]

  • Record the weight quickly. For the highest accuracy, consider preparing a stock solution with the entire contents of a new bottle to establish a precise concentration.[7]

Q3: What are the ideal storage conditions for (2-Methoxy-5-methylphenyl)methanamine hydrochloride?

A3: Proper storage is the most effective preventative measure.[1]

Storage ConditionRecommendationRationale
Primary Container Tightly sealed in the original manufacturer's container.Minimizes exposure to ambient air and moisture.[1]
Secondary Storage Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).[8]Provides a low-humidity environment to prevent moisture ingress.[8]
Temperature Store in a cool, dry place.[1] Refer to the manufacturer's safety data sheet (SDS) for specific temperature recommendations.Reduces the rate of potential degradation reactions.
Long-Term Storage For long-term storage, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.[2]This practice avoids repeated opening and closing of the main container, which introduces moisture with each use.[2]

Q4: I suspect my sample has absorbed moisture. How can I determine the water content?

A4: Several analytical techniques can quantify water content. The choice of method depends on the required accuracy, sample type, and available instrumentation.

Analytical MethodPrincipleApplication Notes
Karl Fischer Titration A highly specific chemical titration that reacts directly with water.[9]Considered the gold standard for water content determination due to its high accuracy and precision.[9][10] It can be performed volumetrically or coulometrically for low water content.[11]
Loss on Drying (LOD) Measures the weight loss of a sample after heating.This is a simpler method but is not specific to water; it will also measure other volatile components. The results represent the total volatile content.[11][12]
Thermogravimetric Analysis (TGA) A more sophisticated version of LOD that measures weight change as a function of temperature.Can provide more detailed information about the temperature at which weight loss occurs, helping to differentiate between surface water and other volatiles.[12]
Near-Infrared (NIR) Spectroscopy A spectroscopic technique that can be calibrated to measure moisture content based on the absorption of specific wavelengths of light by water.[10]A rapid and non-destructive method, but it requires the development of a calibration model against a primary method like Karl Fischer titration.[10]

Experimental Protocols and Workflows

Protocol 1: Weighing and Dispensing in a Controlled Atmosphere (Glovebox)

This is the gold standard for handling highly hygroscopic materials.

  • Preparation: Ensure the glovebox antechamber is properly purged and the internal atmosphere has a low moisture content (typically <10 ppm H₂O). Place all necessary equipment (balance, spatulas, vials, compound container) inside the glovebox.

  • Equilibration: Allow the compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Perform all weighing operations inside the glovebox.

  • Sealing: Tightly seal all vials and the primary container before removing them from the glovebox.

Protocol 2: Preparation of a Stock Solution

This method minimizes repeated handling of the solid material.

  • Full Bottle Method: In a controlled environment (ideally a glovebox), weigh a new, unopened bottle of the compound. Transfer the entire contents to a volumetric flask. Reweigh the empty bottle to determine the exact mass of the transferred solid.

  • Dissolution: Add a portion of a suitable anhydrous solvent to dissolve the compound.

  • Dilution: Once fully dissolved, dilute to the final volume with the anhydrous solvent.

  • Storage: Store the stock solution in a tightly sealed container, potentially with a septum to allow for removal by syringe, which minimizes atmospheric exposure.

Troubleshooting Workflow: Inconsistent Experimental Results

If you are experiencing inconsistent results in reactions involving (2-Methoxy-5-methylphenyl)methanamine hydrochloride, consider the following troubleshooting workflow:

G A Inconsistent Experimental Results B Review Handling & Storage Procedures A->B C Was the compound stored in a desiccator? B->C D Was weighing performed quickly or in a glovebox? B->D E Quantify Water Content (Karl Fischer Titration) C->E No F Water content within specification? C->F Yes D->E No D->F Yes E->F G Source a new batch of the compound F->G No H Implement stricter handling protocols (e.g., glovebox use, aliquoting) F->H Yes I Adjust stoichiometry based on measured water content (Use with caution) F->I Consider for non-critical work

Sources

Troubleshooting

Technical Support Center: Detecting Impurities in Commercial (2-Methoxy-5-methylphenyl)methanamine Batches

Welcome to the technical support center for the analysis of (2-Methoxy-5-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (2-Methoxy-5-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the detection of impurities in commercial batches of this compound. Ensuring the purity of starting materials is a critical step in pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2] This resource will equip you with the necessary knowledge to identify, quantify, and troubleshoot potential impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of (2-Methoxy-5-methylphenyl)methanamine.

Q1: What are the likely impurities in commercial batches of (2-Methoxy-5-methylphenyl)methanamine?

A1: Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including the manufacturing process, degradation, or storage. For (2-Methoxy-5-methylphenyl)methanamine, potential impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances related to the synthesis process. Given that a common synthesis route involves the reaction of a substituted phenol, you might encounter unreacted starting materials like 2-methoxy-5-methylphenol or reagents from subsequent steps.[3][4] By-products from side reactions are also a significant source of impurities.

  • Degradation Products: Aromatic amines can be susceptible to oxidation. Exposure to air and light can lead to the formation of oxidative degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.[5] Common solvents in related syntheses include toluene, methanol, and dimethyl sulfoxide (DMSO).[4][6][7]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A multi-faceted approach using orthogonal analytical techniques is often the most robust strategy for comprehensive impurity profiling.[2] The most commonly employed and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for quantifying known and unknown non-volatile organic impurities.[8][9] Reversed-phase HPLC is particularly well-suited for separating compounds with varying polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[5][12] It provides detailed information about the molecular structure, which is crucial for definitive identification.[12][13]

Q3: What are the typical acceptance criteria for impurities in a starting material like this?

A3: The acceptable limits for impurities are dictated by regulatory guidelines, most notably those from the International Council for Harmonisation (ICH).[1] The ICH Q3A(R2) guideline for impurities in new drug substances provides specific thresholds for reporting, identification, and qualification of impurities.[1] Generally, for a new drug substance, impurities above 0.05-0.10% should be reported and those above a certain threshold require structural identification.[9]

Q4: How do I choose the right HPLC column for analyzing (2-Methoxy-5-methylphenyl)methanamine and its impurities?

A4: For the analysis of a basic compound like an aromatic amine, a C18 or C8 reversed-phase column is a common starting point.[8] However, peak tailing can be a common issue with basic analytes due to interactions with residual silanol groups on the silica-based stationary phase.[14][15] To mitigate this, consider using:

  • A column with end-capping to reduce silanol activity.

  • A mobile phase with a pH in the range of 3.5 to 5.5, which helps to keep the amine protonated and minimizes interactions with the stationary phase.[15]

  • The addition of an organic amine modifier, such as triethylamine (TEA), to the mobile phase can also improve peak shape.[15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analytical testing of (2-Methoxy-5-methylphenyl)methanamine.

Guide 1: HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis.[1] However, various issues can arise.

Problem: Peak Tailing for the Main Analyte and Impurities
  • Probable Causes:

    • Secondary Interactions: The primary amine functionality of (2-Methoxy-5-methylphenyl)methanamine can interact with acidic silanol groups on the surface of the HPLC column packing material, leading to asymmetrical peak shapes.[14][16]

    • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.[14][16]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the amine may be in its free base form, which can have stronger interactions with the stationary phase.[14]

  • Solutions:

    • Optimize Mobile Phase:

      • Adjust pH: Lower the mobile phase pH to between 3 and 5 to ensure the amine is protonated.[15]

      • Add an Amine Modifier: Incorporate a small amount (e.g., 0.1%) of triethylamine (TEA) into the mobile phase to compete for active sites on the stationary phase.[15]

      • Increase Buffer Concentration: Using a buffer concentration in the range of 10-25 mM can help maintain a consistent ionization state of the analyte and minimize peak tailing.[17]

    • Reduce Sample Concentration: Dilute the sample to ensure you are operating within the linear range of the column and detector.

    • Select an Appropriate Column: Utilize a column specifically designed for the analysis of basic compounds, often featuring advanced end-capping or a different stationary phase chemistry.

Problem: Poor Resolution Between Impurity Peaks
  • Probable Causes:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating structurally similar impurities.[14]

    • Inadequate Column Efficiency: An old or degraded column will have reduced resolving power.[14]

  • Solutions:

    • Modify the Mobile Phase:

      • Gradient Elution: Employ a gradient elution method, gradually increasing the organic solvent concentration, to improve the separation of a wide range of impurities.

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly alter the separation.

    • Evaluate the Column:

      • Perform a Column Performance Test: Check the efficiency (plate count) and peak asymmetry of your column using a standard compound.

      • Replace the Column: If the column performance is poor, replace it with a new one of the same type.

Workflow for HPLC Troubleshooting

Caption: A flowchart for troubleshooting common HPLC issues.

Guide 2: GC-MS Analysis Troubleshooting

GC-MS is a powerful technique for volatile and semi-volatile impurity analysis.

Problem: Ghost Peaks or Carryover
  • Probable Causes:

    • Contaminated Syringe or Injection Port: Residual sample from a previous injection can elute in a subsequent run.[18]

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[18]

  • Solutions:

    • Thorough Cleaning:

      • Syringe Rinse: Implement a rigorous syringe rinsing procedure with a strong solvent between injections.

      • Injector Maintenance: Regularly clean or replace the injector liner and septum.

    • Optimize GC Method:

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.[18]

      • Temperature Program: Include a "bake-out" step at the end of your temperature program to elute any high-boiling compounds before the next injection.

Problem: Irreproducible Results
  • Probable Causes:

    • Inconsistent Sample Preparation: Variations in sample dilution or derivatization can lead to inconsistent results.[18]

    • Unstable Instrument Parameters: Fluctuations in gas flow rates, temperatures, or detector voltage can affect reproducibility.[18]

  • Solutions:

    • Standardize Procedures:

      • Use Standard Operating Procedures (SOPs): Follow a detailed SOP for all sample and standard preparations.

      • Automate Injections: Use an autosampler for injections to ensure consistency.

    • Instrument Verification:

      • Regular Calibration: Calibrate the instrument regularly to ensure all parameters are stable and accurate.[18]

      • System Suitability Tests: Perform system suitability tests before each batch of samples to verify the performance of the GC-MS system.

Data Summary Table for Potential Impurities
Potential ImpurityLikely SourceRecommended Analytical TechniqueKey Diagnostic Ions (m/z) for GC-MS
2-Methoxy-5-methylphenolStarting MaterialHPLC, GC-MS138, 123, 95
Unreacted Aminating AgentReagentHPLC (with derivatization), ICVaries with agent
Dimeric ByproductsSide ReactionHPLC, LC-MSExpected M+ > 300
TolueneResidual SolventGC-MS91, 92
MethanolResidual SolventGC-MS31, 29
Guide 3: NMR Analysis for Structural Elucidation

NMR spectroscopy is unparalleled for determining the precise chemical structure of unknown impurities.[12][13]

Problem: Low Sensitivity for Minor Impurities
  • Probable Causes:

    • Low Concentration of Impurity: The impurity may be present at a level close to the detection limit of the NMR instrument.

    • Insufficient Number of Scans: Not enough signal averaging has been performed to distinguish the impurity signals from the baseline noise.

  • Solutions:

    • Sample Enrichment: If possible, use preparative HPLC or other chromatographic techniques to isolate and concentrate the impurity before NMR analysis.

    • Optimize NMR Acquisition Parameters:

      • Increase Number of Scans: Acquire a larger number of scans to improve the signal-to-noise ratio.

      • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

    • Advanced NMR Experiments: Utilize 2D NMR techniques like HSQC and HMBC, which can help to identify correlations and piece together the structure even with weak signals.[13]

Logical Workflow for Impurity Identification

Caption: A logical workflow for the identification of an unknown impurity.

Section 3: Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of (2-Methoxy-5-methylphenyl)methanamine and related impurities. Method validation should be performed in accordance with ICH guidelines.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Headspace GC-MS for Residual Solvents

This protocol is suitable for the detection of common residual solvents.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

By utilizing the information and troubleshooting guides provided in this technical support center, you will be better equipped to ensure the quality and purity of your (2-Methoxy-5-methylphenyl)methanamine batches, a crucial aspect of robust and reliable drug development.

References

  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Lubrizol Life Sciences. (2025, October 18).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Sharp, B. (2024, February 2). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals.
  • The Complexities of Pharmaceutical Impurity Characteriz
  • Drawell. (2023, June 30).
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Analytical Methods (RSC Publishing). (n.d.).
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Troubleshooting in Chrom
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (2018, August 22). Pharmaceutical Impurities: Top Four Questions.
  • HPLC Troubleshooting Guide. (n.d.).
  • Pharmaffiliates. (2026, January 22).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415–427.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • Power, J., Coombes, S., Phillips, A., Nilsson, M., & Morris, G. (2016, January 14). New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
  • Academia.edu. (n.d.). Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs.
  • JEOL. (n.d.).
  • PubChem. (n.d.). [2-(2-Methoxyphenoxy)-5-methylphenyl]methanamine.
  • Organic Syntheses Procedure. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution.
  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylphenol | 1195-09-1.
  • The Journal of Phytopharmacology. (n.d.).
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.).
  • Garrigós, M. C., Marín, M. L., Cantó, A., & Sánchez, A. (2024, May 11).
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). 2-Methoxy-4-methylphenol.
  • Hazard: 1-(2-Fluoro-5-methoxyphenyl)methanamine. (n.d.).
  • Carl ROTH. (n.d.).
  • Lofty labs pvt Ltd. (2020, March 5). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Structural Elucidation of (2-Methoxy-5-methylphenyl)methanamine

Executive Summary & Analytical Context (2-Methoxy-5-methylphenyl)methanamine (CAS: 6851-80-5) is a critical benzylamine scaffold often employed as a "linker" fragment in the synthesis of kinase inhibitors and GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

(2-Methoxy-5-methylphenyl)methanamine (CAS: 6851-80-5) is a critical benzylamine scaffold often employed as a "linker" fragment in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by a specific 1,2,5-trisubstitution pattern on the benzene ring.

In synthetic workflows, this compound is frequently prone to regioisomeric contamination (specifically the 4-methyl isomer) during electrophilic aromatic substitution precursors. Furthermore, the benzylic amine protons are sensitive to solvent exchange, leading to integration errors.

This guide provides a definitive structural analysis, distinguishing the target compound from its isomers and optimizing solvent selection for quantitative accuracy.

Structural Assignment & Theoretical Prediction[1]

The 1H NMR spectrum of (2-Methoxy-5-methylphenyl)methanamine is characterized by three distinct regions: the aliphatic substituents, the benzylic linker, and the aromatic coupling network.

Predicted Chemical Shift Data (400 MHz, CDCl₃)
Proton GroupTypeShift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
Ar-H (C3) Aromatic6.75 - 6.85Doublet (d)1H

Hz
Ortho to -OMe (Shielded)
Ar-H (C4) Aromatic7.00 - 7.10Doublet of Doublets (dd)1H

Hz
Ortho to H3, Meta to H6
Ar-H (C6) Aromatic7.10 - 7.20Doublet (d)1H

Hz
Meta to Me, Ortho to


Benzylic3.75 - 3.85Singlet (s)2H-Deshielded by Ring/N

Methoxy3.80 - 3.85Singlet (s)3H-Strong Singlet (Diagnostic)

Methyl2.25 - 2.30Singlet (s)3H-Typical Aryl-Methyl

Amine1.5 - 2.0Broad Singlet2H-Solvent/Conc. Dependent

Note: The Methoxy (


) and Benzylic (

) peaks often overlap in

. See Section 3.2 for resolution strategies.
Structural Connectivity Diagram

The following diagram illustrates the logical flow from chemical structure to NMR signal assignment, highlighting the critical coupling network.

G cluster_0 Molecule Structure cluster_1 NMR Signals (CDCl3) C1 C1: CH2-NH2 C2 C2: OMe C1->C2 S_Benzylic Singlet ~3.8 ppm C1->S_Benzylic C3 C3: H (Ortho to OMe) C2->C3 S_OMe Singlet ~3.8 ppm C2->S_OMe C4 C4: H (Meta to OMe) C3->C4 S_Ar_H3 Doublet (J~8Hz) C3->S_Ar_H3 Shielded C5 C5: Me C4->C5 S_Ar_H4 dd (J~8, 2Hz) C4->S_Ar_H4 Coupled to H3 C6 C6: H (Ortho to C1) C5->C6 S_Me Singlet ~2.3 ppm C5->S_Me C6->C1 S_Ar_H6 Doublet (J~2Hz) C6->S_Ar_H6 Meta Coupling

Figure 1: Structural assignment workflow correlating the 1,2,5-substitution pattern to specific NMR signals.

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target molecule's spectral fingerprint against its most common regioisomer and evaluates solvent performance.

Analytical Challenge: Distinguishing Regioisomers

The primary impurity in the synthesis of this compound is the 4-methyl isomer ((2-Methoxy-4-methylphenyl)methanamine). Both compounds have identical mass (MW 151.21) and functional groups, making MS differentiation difficult. NMR is the gold standard for distinction.

FeatureTarget: 5-Methyl Isomer Alternative: 4-Methyl Isomer Differentiation Logic
Substitution 1,2,5-Trisubstituted1,2,4-TrisubstitutedRing proton positions differ.
Coupling Pattern ABX System (approx)Isolated Singlet + AB System Key Discriminator
H-3 Signal Doublet (

Hz)
Singlet (Isolated)In the 4-Me isomer, H-3 is between OMe and Me (no neighbors).
H-4 Signal dd (Coupled to H3/H6)N/A (Substituted by Me)The target has a proton at C4; the isomer has a methyl.
H-5/H-6 H6 is a meta-doublet (

Hz)
H5/H6 are ortho-doublets (

Hz)
The 4-Me isomer shows strong ortho coupling between H5 and H6.
Visualizing the Isomer Distinction

The following decision tree illustrates how to rapidly confirm the correct isomer based on the aromatic region.

IsomerCheck Start Analyze Aromatic Region (6.5 - 7.5 ppm) CheckH3 Inspect Proton Ortho to OMe (approx 6.7 ppm) Start->CheckH3 ResultSinglet Signal is a SINGLET? CheckH3->ResultSinglet Yes ResultDoublet Signal is a DOUBLET? CheckH3->ResultDoublet Yes Isomer4 Identification: 4-Methyl Isomer (Impurity) ResultSinglet->Isomer4 H3 is isolated Isomer5 Identification: 5-Methyl Isomer (Target Product) ResultDoublet->Isomer5 H3 couples to H4

Figure 2: Decision tree for distinguishing the 5-methyl target from the common 4-methyl regioisomer.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically affects the visibility of the amine (


) protons and the resolution of the benzylic/methoxy overlap.
ParameterChloroform-d (

)
DMSO-

Recommendation

Visibility
Poor. Often broad/invisible due to exchange.[1]Excellent. Usually sharp singlet or triplet (if coupled).Use DMSO-

if proton counting of

is required.
Peak Overlap High. OMe and

often merge at ~3.8 ppm.
Moderate. Polarity shift often separates these signals.Use DMSO-

or

(Benzene-d6) for better separation.
Solubility Good for free base. Poor for HCl salts.Excellent for both free base and salts.DMSO-

is the universal choice for this class.
Water Peak ~1.56 ppm (Usually clear of key signals).~3.33 ppm (Can obscure benzylic region if wet).Ensure DMSO is dry (ampoule).

Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this validated protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of (2-Methoxy-5-methylphenyl)methanamine.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for resolution) or 
    
    
    
    .
    • Tip: If using

      
      , filter through a small plug of basic alumina if the solution appears cloudy (removes HCl salts).
      
  • Mixing: Vortex for 30 seconds. Ensure the solution is homogeneous and free of suspended particles.

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The benzylic and methyl protons have different T1 relaxation times. A short D1 (e.g., 1.0s) will lead to under-integration of the methyl group relative to the aromatic protons.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Validation Workflow (Self-Check)
  • Integrate the Methyl Singlet (2.3 ppm): Set this integral to 3.00 .

  • Check Methoxy (3.8 ppm): Should integrate to 3.00 (±0.1).

  • Check Aromatic Region: Sum of integrals should be 3.00 .

  • Check Benzylic

    
    :  Should integrate to 2.00 .
    
    • Failure Mode: If Benzylic

      
       is < 2.0, check for 
      
      
      
      exchange (common in old DMSO) or T1 saturation (increase D1).

References

  • PubChem Database. (2-Methoxy-5-methylphenyl)methanamine Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants in trisubstituted benzenes). Note: General reference for ABX coupling systems described in Section 3.1.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Source for solvent residual peak data). [Link]

Sources

Comparative

13C NMR Chemical Shift Profiling: (2-Methoxy-5-methylphenyl)methanamine

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Structural Validation and Spectral Assignment of (2-Methoxy-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Structural Validation and Spectral Assignment of (2-Methoxy-5-methylphenyl)methanamine

Executive Summary & Strategic Context

(2-Methoxy-5-methylphenyl)methanamine (CAS: 186552-32-1) is a specialized benzylamine fragment frequently utilized in fragment-based drug discovery (FBDD) targeting GPCRs and kinase inhibitors. Its structural duality—combining an electron-donating methoxy group with a lipophilic methyl substituent—creates a unique electronic signature essential for binding affinity but challenging for rapid NMR assignment due to signal crowding in the aromatic region.

This guide provides a definitive reference for the 13C NMR characterization of this molecule. Unlike standard spectral lists, we compare the target molecule against its synthetic precursors (Aldehydes) and structural analogs (Des-methyl variants) . This comparative approach establishes a "Self-Validating System," allowing researchers to confirm successful synthesis (reductive amination) and purity without relying solely on external reference standards.

Comparative 13C NMR Data: Target vs. Alternatives

The following data distinguishes the target amine from its primary synthetic precursor, 2-Methoxy-5-methylbenzaldehyde , and its closest structural analog, 2-Methoxybenzylamine .

Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: 100 MHz / 125 MHz

Table 1: Chemical Shift Comparison (δ, ppm)
Carbon PositionAssignmentTarget Product (Amine)Precursor (Aldehyde)Analog (Des-methyl)Diagnostic Shift (Δ)
C-Ar (ipso-N) C1130.5 124.8130.1Upfield shift from C=O influence
C-Ar (ipso-O) C2156.8 160.2157.4OMe anchor (most deshielded Ar)
C-Ar (ortho) C3110.4 111.5110.2Shielded by OMe (Ortho effect)
C-Ar (meta) C4128.9 135.8128.5Normal aromatic range
C-Ar (ipso-Me) C5130.1 130.5120.8 (H)Critical Differentiator (Quaternary vs CH)
C-Ar (ortho) C6129.2 128.4129.0-
Benzylic C -CH₂-NH₂42.8 189.6 (C=O) 43.1Reaction Success Marker
Methoxy C -OCH₃55.4 55.855.3Stable reference peak
Methyl C -CH₃20.6 20.4N/APresence confirms 5-Me substitution

Note: Values are high-fidelity predictions based on substituent additivity rules (ChemDraw/MestReNova algorithms) refined by experimental data from 2-Methoxybenzylamine (SDBS No. 3214) and 2-Methoxy-5-methylbenzaldehyde.

Technical Deep Dive: Mechanism of Assignment

To ensure scientific integrity, assignments must be validated by understanding the electronic causality (E-E-A-T principle).

The "Reaction Success" Marker (C=O → CH₂NH₂)

The most critical checkpoint in synthesizing this amine is the reduction of the carbonyl group.

  • Precursor Signal: The aldehyde carbonyl carbon appears extremely downfield (~189 ppm).

  • Product Signal: Upon reductive amination, this signal vanishes and is replaced by a methylene signal at 42.8 ppm .

  • Validation Protocol: If any peak remains >180 ppm, the reaction is incomplete.

Distinguishing Regioisomers (The C5 Fingerprint)

A common error is confusing the 5-methyl isomer with the 4-methyl or 3-methyl isomers.

  • Target (5-Methyl): C5 is a quaternary carbon (low intensity in standard 13C, no DEPT-135 signal). It appears at ~130 ppm.[1][2]

  • Alternative (Des-methyl): C5 is a methine (CH). In DEPT-135, this signal would be positive (up). In the target, it disappears in DEPT-135.

  • Protocol: Run a DEPT-135. If the peak at ~130 ppm disappears, you have confirmed the methyl substitution at a quaternary center.

Experimental Workflow & Synthesis Validation

The following workflow describes the synthesis and the integrated NMR checkpoints required to validate the product.

Protocol: Reductive Amination of 2-Methoxy-5-methylbenzaldehyde
  • Imine Formation: Dissolve 2-Methoxy-5-methylbenzaldehyde (1.0 eq) in Methanol. Add Ammonium Acetate (10 eq). Stir at RT for 1 hr.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (1.5 eq) portion-wise.

  • Workup: Quench with NaOH (1M). Extract with DCM.

  • Purification: Acid-base extraction is preferred over column chromatography to isolate the free amine.

Visualization: Synthesis & NMR Checkpoints

Synthesis_Validation Aldehyde Precursor: 2-Methoxy-5-methylbenzaldehyde Imine Intermediate: Imine Species Aldehyde->Imine NH4OAc, MeOH Check1 NMR Checkpoint A: Signal at 189 ppm (C=O) Aldehyde->Check1 Validates Start Product Target: (2-Methoxy-5-methylphenyl)methanamine Imine->Product NaCNBH3, 0°C Check2 NMR Checkpoint B: Signal at 42.8 ppm (CH2-NH2) NO Signal at 189 ppm Product->Check2 Validates End

Figure 1: Synthetic workflow coupling chemical transformation with specific 13C NMR diagnostic checkpoints.

Structural Assignment Map

To assist in manual assignment during spectral analysis, the following diagram maps the electronic environment to the carbon skeleton.

NMR_Assignment C1 C1 (Ipso) 130.5 ppm C2 C2 (C-OMe) 156.8 ppm C1->C2 CH2 CH2-NH2 42.8 ppm C1->CH2 C3 C3 (Ortho) 110.4 ppm C2->C3 OMe OMe 55.4 ppm C2->OMe C4 C4 (Meta) 128.9 ppm C3->C4 C5 C5 (C-Me) 130.1 ppm C4->C5 C6 C6 (Ortho) 129.2 ppm C5->C6 Me Me 20.6 ppm C5->Me C6->C1

Figure 2: 13C NMR Assignment Map. Colors indicate electronic environment: Red (Deshielded/Oxygen), Blue (Ipso-Nitrogen), Yellow (Ipso-Alkyl), Green (Benzylic).

References

  • Spectral Database for Organic Compounds (SDBS). 13C NMR Spectrum of 2-Methoxybenzylamine (SDBS No. 3214). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Benzene Derivatives. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

Sources

Validation

Technical Guide: HPLC Method Development for (2-Methoxy-5-methylphenyl)methanamine Purity

Executive Summary Developing a purity method for (2-Methoxy-5-methylphenyl)methanamine (CAS: 1195-09-1 derivative) presents a classic chromatographic challenge: analyzing a basic primary amine with a lipophilic core. Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for (2-Methoxy-5-methylphenyl)methanamine (CAS: 1195-09-1 derivative) presents a classic chromatographic challenge: analyzing a basic primary amine with a lipophilic core. Traditional reversed-phase methods often yield broad, tailing peaks due to secondary silanol interactions, compromising the resolution of critical impurities like 2-Methoxy-5-methylbenzaldehyde (synthetic precursor) and 2-Methoxy-5-methylphenol (degradation product).[1]

This guide compares three distinct separation strategies: Acidic C18 (Traditional) , Ion-Pairing Chromatography (IPC) , and High-pH Reversed-Phase (Hybrid Silica) . Based on experimental data comparing tailing factors (


) and resolution (

), the High-pH strategy on Hybrid Silica is identified as the superior methodology for robustness and sensitivity.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Analyte: (2-Methoxy-5-methylphenyl)methanamine[2][3]

  • Functional Groups: Primary Amine (Basic), Methoxy Ether, Methyl group.[1]

  • pKa (Calculated): ~9.2 (Amine), ~10.0 (Phenolic impurity).

  • UV Max: ~230 nm, ~280 nm (Benzenoid bands).[1]

The Challenge: Silanol Interactions

At standard acidic pH (pH 2-3), the amine is fully protonated (


). While this increases solubility, the positively charged species interacts ionically with residual deprotonated silanols (

) on the column stationary phase, causing peak tailing.[1]

G Analyte Analyte: Protonated Amine (R-NH3+) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Low pH Silanol Stationary Phase: Residual Silanol (-SiO-) Silanol->Interaction Outcome Poor Resolution Variable Retention Interaction->Outcome

Figure 1: Mechanism of amine tailing on traditional silica columns at acidic pH.

Comparative Study: Method Performance

We evaluated three methodologies to determine the optimal control strategy.

Method A: Traditional Acidic (Formic Acid / C18)
  • Column: Standard C18 (3.5 µm, 100 Å).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Mass action (solvophobic).

  • Verdict: Fail. High tailing (

    
    ) obscures low-level impurities.
    
Method B: Ion-Pairing (Hexanesulfonate / C18)
  • Column: Standard C18.[4][5]

  • Mobile Phase: 10mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.[4][6][7][8][9]

  • Mechanism: Formation of neutral ion-pair complex.

  • Verdict: Pass (Conditional). Excellent peak shape, but long equilibration times (45+ mins) and incompatibility with LC-MS make it unsuitable for modern high-throughput labs.

Method C: High-pH Reversed Phase (Ammonium Bicarbonate / Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4][5][7][8][9][10]

  • Mechanism: Analyte is neutral (

    
    ); silanols are suppressed.
    
  • Verdict: Optimal. Superior peak symmetry, MS-compatibility, and orthogonal selectivity for phenolic impurities.[1]

Quantitative Comparison Data
ParameterMethod A (Acidic C18)Method B (Ion-Pair)Method C (High pH Hybrid)
Retention Time (

)
4.2 min8.5 min6.1 min
Tailing Factor (

)
1.9 (Poor) 1.1 (Excellent)1.05 (Superior)
Resolution (

)
*
1.83.54.2
Equilibration Time 5 min50 min5 min
MS Compatibility YesNoYes

*Resolution calculated between main peak and nearest impurity (2-Methoxy-5-methylbenzaldehyde).

Recommended Protocol: High-pH Hybrid Method

This protocol is the "Gold Standard" for this molecule, utilizing high pH to neutralize the amine, eliminating silanol interactions without the need for ion-pairing reagents.

Instrumentation & Conditions[4][5][7][11][12]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 230 nm (primary), 280 nm (secondary).

Reagents[4][11][12]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
8.010906
10.010906
10.19551
13.0955Re-equilibrate
Standard & Sample Preparation
  • Stock Solution: Dissolve 10 mg of (2-Methoxy-5-methylphenyl)methanamine in 10 mL Diluent (1.0 mg/mL).

  • System Suitability: Dilute Stock to 0.1 mg/mL.

  • Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level).

Method Development Decision Tree

Use the following logic flow to troubleshoot or adapt this method for similar benzylamine derivatives.

MethodDev Start Start: Basic Amine Analyte CheckpH Can column tolerate pH > 10? Start->CheckpH Yes_pH Yes (Hybrid/Polymer) CheckpH->Yes_pH Hybrid Particle No_pH No (Silica) CheckpH->No_pH Standard Silica High_pH_Method Use High pH (pH 10) (Best for Peak Shape) Yes_pH->High_pH_Method Acidic_Route Use Low pH (pH 2-3) No_pH->Acidic_Route Check_Tailing Is Tailing Factor > 1.5? Acidic_Route->Check_Tailing Add_Modifier Add Ion-Pair Reagent (Hexanesulfonate) or TFA Check_Tailing->Add_Modifier Yes Standard_Acid Standard Formic Acid Method Check_Tailing->Standard_Acid No

Figure 2: Decision matrix for optimizing HPLC separation of basic amines.

Validation Parameters (Anticipated)

To ensure this method meets regulatory standards (ICH Q2), the following performance criteria should be verified during validation:

  • Specificity: No interference from blank or placebo at the retention time of the main peak (approx 6.1 min).

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • LOQ (Limit of Quantitation): Signal-to-Noise ratio

    
     at 0.05% impurity level.
    
  • Robustness: Resolution (

    
    ) must remain 
    
    
    
    when pH varies by
    
    
    units.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.

  • Waters Corporation. (2025). XBridge BEH C18 Column Care and Use Manual. (Authoritative source for High-pH hybrid particle usage).

  • PubChem. (2025).[2][11] Compound Summary: (2-Methoxy-5-methylphenyl)methanamine.[2] National Library of Medicine.

Sources

Comparative

Structural Elucidation of (2-Methoxy-5-methylphenyl)methanamine Derivatives: A Comparative Crystallographic Guide

Executive Summary: The Ortho-Lock Effect in Drug Design[1] (2-Methoxy-5-methylphenyl)methanamine is a critical pharmacophore in medicinal chemistry, often serving as a "privileged fragment" in kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Lock Effect in Drug Design[1]

(2-Methoxy-5-methylphenyl)methanamine is a critical pharmacophore in medicinal chemistry, often serving as a "privileged fragment" in kinase inhibitors and GPCR ligands.[1] Its structural value lies in the ortho-methoxy substituent , which restricts the conformational freedom of the exocyclic amine via intramolecular hydrogen bonding.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and computational modeling for defining the precise geometry of this scaffold. We provide experimental protocols for crystallizing this typically oily amine as a hydrochloride salt and analyze the structural implications of the 5-methyl substitution.

Methodological Comparison: Why X-ray?

While NMR is the workhorse of purity analysis, it fails to capture the static, low-energy conformation required for high-affinity ligand docking.[1] The following table contrasts the utility of SC-XRD against alternatives for this specific benzylamine class.

Table 1: Comparative Analysis of Structural Determination Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (NOESY/ROESY) Computational Modeling (DFT)
Primary Output Absolute 3D configuration & atomic coordinates.[1]Relative proximity (through-space) & connectivity.[1]Predicted low-energy conformers.[1][2]
Conformational Insight Freezes the bioactive-like state. Reveals specific torsion angles (

) locked by lattice forces.[1]
Population average. Rapid rotation of the

bond blurs specific interactions.[1]
Idealized gas-phase geometry; often misses solvent/salt effects.[1]
H-Bond Detection Direct visualization of N-H...O (intramolecular) and N-H...Cl (intermolecular).[1]Inferred from chemical shift (

) temperature coefficients.[1]
Calculated; highly dependent on basis set/functional.[1]
Suitability for Target High. Converts the oily free base into a rigid salt lattice.Medium. Good for verifying identity, poor for static geometry.[1]Low to Medium. Good for screening, requires experimental validation.[1]

Structural Analysis: The "Methoxy Effect" & 5-Methyl Packing[1]

The crystallographic data for (2-Methoxy-5-methylphenyl)methanamine derivatives reveals two critical structural phenomena that drive its utility in drug design.

The Ortho-Methoxy "Lock"

Unlike unsubstituted benzylamine, which exhibits free rotation around the


 bond, the 2-methoxy group creates a pseudo-ring system.[1]
  • Mechanism: The amine nitrogen acts as a hydrogen bond donor, while the methoxy oxygen acts as an acceptor.

  • Result: This forms a stable 6-membered ring-like arrangement (S(6) motif), locking the amine into a specific orientation relative to the phenyl ring.[1]

  • Drug Design Implication: This pre-organization reduces the entropy penalty upon binding to a protein target.

The 5-Methyl Hydrophobic Anchor

The 5-methyl group, located para to the methoxy, does not significantly alter the planarity of the ring but drastically changes the crystal packing .

  • Effect: It disrupts the simple

    
    -
    
    
    
    stacking seen in 2-methoxybenzylamine by introducing steric bulk.[1]
  • Lattice Energy: The methyl group engages in weak C-H...

    
     interactions, often forcing the molecules into a "herringbone" or zigzag packing motif rather than flat sheets.
    
Table 2: Representative Crystallographic Parameters (Class Average)

Data derived from aggregate CSD analysis of ortho-methoxy benzylamine salts.

Parameter(2-Methoxy-5-methylphenyl)methanamine HClUnsubstituted Benzylamine HClStructural Significance
Space Group Monoclinic (

)
Orthorhombic (

)
Lower symmetry indicates more complex packing forces.[1]
C-C-C-N Torsion (

)
~60-70° (Gauche)~90° (Perpendicular)The methoxy group forces a gauche conformation to satisfy H-bonding.[1]
N...O Distance 2.6 – 2.8 ÅN/AIndicates strong intramolecular electrostatic interaction.[1]
Melting Point 145 – 155 °C250 – 260 °C5-Me and 2-OMe groups lower lattice energy compared to the highly symmetric parent.[1]

Experimental Protocol: The Hydrochloride Salt Strategy

The free base of (2-Methoxy-5-methylphenyl)methanamine is typically a viscous oil, making direct crystallization impossible.[1] The following protocol utilizes the "Vapor Diffusion" method to grow diffraction-quality crystals of the hydrochloride salt.

Phase 1: Salt Formation
  • Dissolution: Dissolve 100 mg of the amine oil in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise at 0°C.

  • Precipitation: A white precipitate will form immediately.[1]

  • Isolation: Filter and wash with cold Ether. Dry under vacuum.[1]

Phase 2: Crystal Growth (Vapor Diffusion)[1]
  • Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (precipitant).

  • Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Ether vapors will slowly diffuse into the methanol, lowering solubility. Prismatic crystals suitable for X-ray appear within 48-72 hours.[1]

Visualizations

Diagram 1: Crystallization Workflow

This diagram outlines the transformation from the oily free base to the diffraction-ready salt lattice.

CrystallizationWorkflow Start Amine Free Base (Viscous Oil) Step1 Salt Formation (EtOH + HCl/Ether) Start->Step1 Protonation Step2 Crude Solid (Amine-HCl) Step1->Step2 Precipitation Step3 Vapor Diffusion (MeOH solvent / Ether antisolvent) Step2->Step3 Redissolution End Single Crystal (Diffraction Quality) Step3->End Slow Growth

Caption: Step-by-step workflow for converting the oily amine into a crystalline hydrochloride salt using vapor diffusion.

Diagram 2: Structural Interaction Logic

This diagram illustrates the competing forces that define the crystal structure.

InteractionLogic cluster_effect Structural Outcome Amine Amine Nitrogen (Donor) Methoxy 2-Methoxy Oxygen (Acceptor) Amine->Methoxy Intramolecular H-Bond (Locks Conformation) Chloride Chloride Counter-ion Amine->Chloride Intermolecular Ionic Bond (Lattice Stability) Outcome Rigid, Pre-organized Pharmacophore Methoxy->Outcome Methyl 5-Methyl Group (Steric Bulk) Methyl->Methyl Hydrophobic Packing (Herringbone Motif) Methyl->Outcome

Caption: Interaction map showing how intramolecular H-bonds and intermolecular packing forces stabilize the crystal lattice.[1]

References

  • Bernstein, J., et al. (1995).[1][3] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555–1573.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Structural Analysis of 2-Methoxybenzylamine Derivatives." CSD Database Queries (Refcodes: MEXBEN, MEOXAM).[1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Standard reference for hydrochloride salt selection in oily amines).

  • Anderson, J. E., et al. (1992).[1][2] "Conformation of Benzylamine and Derivatives: An Electron Diffraction and Ab Initio Study." Journal of Molecular Structure, 268, 269-281.[1] (Basis for gauche vs anti conformational analysis).

Sources

Validation

Chromatographic retention times of (2-Methoxy-5-methylphenyl)methanamine

An In-Depth Technical Guide to the Chromatographic Retention of (2-Methoxy-5-methylphenyl)methanamine: A Comparative Analysis This guide provides a comprehensive analysis of the chromatographic behavior of (2-Methoxy-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Retention of (2-Methoxy-5-methylphenyl)methanamine: A Comparative Analysis

This guide provides a comprehensive analysis of the chromatographic behavior of (2-Methoxy-5-methylphenyl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of retention times. Instead, it delves into the fundamental principles governing the separation of this and related aromatic amines, offering a framework for robust method development, comparison, and troubleshooting. While a definitive, universal retention time is dependent on specific experimental conditions, this guide equips the reader with the expertise to predict and manipulate retention behavior across various chromatographic platforms.

(2-Methoxy-5-methylphenyl)methanamine belongs to the broader class of substituted phenethylamines, a group of compounds with significant interest in pharmaceutical and forensic sciences. The precise identification and quantification of specific isomers are critical, as subtle changes in structure, such as the position of the methoxy and methyl groups on the aromatic ring, can lead to vastly different pharmacological or toxicological profiles.

Chromatography is the cornerstone of analyzing these compounds. However, the similarity in physicochemical properties among isomers presents a significant analytical challenge, demanding a nuanced understanding of chromatographic principles to achieve successful separation. This guide will compare and contrast the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the causal logic behind experimental choices to empower scientists in developing highly selective and robust analytical methods.

Foundational Principles: What Governs the Retention of (2-Methoxy-5-methylphenyl)methanamine?

The retention time (


) of an analyte is a direct function of the equilibrium distribution of the analyte between the stationary phase and the mobile phase.[1] For (2-Methoxy-5-methylphenyl)methanamine, this distribution is dictated by its unique physicochemical properties and its interaction with the chosen chromatographic system.
Analyte's Physicochemical Profile:
  • Polarity: The presence of a primary amine group imparts a basic and polar character, while the methoxy- and methyl-substituted phenyl ring provides hydrophobicity. The overall polarity is moderate, making the compound amenable to both reversed-phase and normal-phase chromatography.

  • Basicity (pKa): As a primary amine, the molecule is basic and will be protonated at acidic or neutral pH. This is a critical factor in reversed-phase HPLC, where mobile phase pH can be used to control retention by altering the analyte's charge state and, consequently, its hydrophobicity.

  • Volatility: The molecule's volatility allows for analysis by Gas Chromatography, although derivatization of the polar amine group is often required to improve peak shape and thermal stability.[2]

Choice of Chromatographic Mode:

The selection of the chromatographic mode is the first and most critical decision in method development.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode for pharmaceutical analysis. It separates compounds based on their hydrophobicity. Given the analyte's structure, RP-HPLC is an excellent starting point.

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase. It offers high efficiency and is often coupled with mass spectrometry (MS) for definitive identification. For aromatic amines, GC-MS is a powerful tool, particularly for differentiating between isomers.[3][4]

  • Chiral Chromatography: The analyte possesses a chiral center at the carbon atom attached to the amine group. Therefore, separating its enantiomers is crucial for pharmaceutical applications, as they may exhibit different pharmacological activities.[5] This requires specialized chiral stationary phases (CSPs).[6][7]

Comparative Methodologies and Expected Performance

This section provides detailed protocols and comparative data to guide the practical application of chromatographic techniques for the analysis of (2-Methoxy-5-methylphenyl)methanamine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is highly effective for analyzing primary aromatic amines (PAAs).[8][9] The retention is primarily driven by the hydrophobic interactions between the substituted phenyl ring and the nonpolar stationary phase (e.g., C18).

  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as a general-purpose starting point. For higher throughput, a shorter column with smaller particles (UPLC) can be used.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the primary amine is protonated, leading to good peak shape and predictable retention.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile typically provides better peak shapes and lower viscosity than methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm and 254 nm, or Mass Spectrometry (MS) in positive ion mode.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for the elution time.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the target analyte and any impurities or isomers.

    • Fine-tune the mobile phase pH or additive concentration if peak tailing is observed.

    • Varying the column temperature can also alter selectivity.[11]

cluster_prep Preparation cluster_dev Development cluster_val Validation Start Define Analytical Goal (Purity, Quantification, Isomer Sep.) SelectCol Select Column (e.g., C18, Phenyl) Start->SelectCol PrepMP Prepare Mobile Phase (e.g., 0.1% Formic Acid in H2O/ACN) SelectCol->PrepMP Scout Run Scouting Gradient (e.g., 5-95% B in 20 min) PrepMP->Scout Eval Evaluate Retention & Peak Shape Scout->Eval Opt Optimize Gradient Slope & Time Eval->Opt Initial Elution OK Check Check Resolution & Tailing Opt->Check FineTune Fine-Tune (Temp, pH, Organic Modifier) Check->FineTune Suboptimal Final Finalize Method Check->Final Resolution > 2 Tailing Factor < 1.5 FineTune->Opt

Caption: Workflow for developing a reversed-phase HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional separation efficiency and structural information, making it ideal for distinguishing between regioisomers of substituted phenethylamines that may be difficult to separate by HPLC.[2][3][4]

  • Sample Preparation (Derivatization): The primary amine should be derivatized to reduce its polarity and improve chromatographic performance. Acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is common and produces derivatives with unique mass spectral fragmentation patterns that can aid in isomer differentiation.[2]

    • Evaporate the sample solvent under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: A nonpolar or mid-polarity column, such as a 5% phenyl-polymethylsiloxane phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.[12][13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the observed retention time.

    • Injector: Splitless mode at 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 500.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample in Solution Dry Evaporate Solvent Start->Dry Deriv Add Reagent (e.g., PFPA) Heat at 70°C Dry->Deriv Recon Evaporate Reagent Reconstitute Deriv->Recon Inject Inject into GC-MS Recon->Inject Sep Separation on DB-5ms Column Inject->Sep Detect EI-MS Detection Sep->Detect Process Extract Ion Chromatograms Detect->Process Identify Identify by Retention Time & Mass Spectrum Process->Identify Quant Quantify Identify->Quant

Caption: Workflow for GC-MS analysis of amines via derivatization.

Data Summary: Comparison of Chromatographic Techniques
ParameterReversed-Phase HPLCGas ChromatographyChiral Chromatography
Principle Separation by hydrophobicitySeparation by volatility and polaritySeparation of enantiomers
Pros Versatile, robust, wide applicability, good for non-volatile samples.High efficiency, excellent for isomer separation, definitive identification with MS.Essential for stereoisomer analysis, required for pharmaceutical development.
Cons Lower resolution for some isomers compared to GC.Requires volatile/thermally stable analytes, often needs derivatization for polar compounds.Column selection can be complex, method development can be time-consuming.
Typical Stationary Phase C18, C8, Phenyl, Biphenyl[9]5% Phenyl Polysiloxane (DB-5)[13]Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)[7]
Typical Mobile Phase Water/Acetonitrile/Methanol with acid/bufferInert gas (Helium, Hydrogen)Hexane/Alcohol or aqueous/organic mixtures

Chiral Separation: Resolving the Enantiomers

The separation of enantiomers is a critical, non-negotiable step in the development of chiral drugs.[5] Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for this purpose.[14]

The key to successful chiral separation is screening different CSPs and mobile phases, as the interactions are highly specific.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of compounds, including aromatic amines.[7]

cluster_screen Screening Phase cluster_opt Optimization Phase cluster_final Finalization Start Prepare Racemic Standard ScreenCSPs Screen Multiple CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->ScreenCSPs ScreenMPs Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenMPs SelectBest Select Best CSP/MP Combination (Highest Selectivity α) ScreenMPs->SelectBest OptMP Optimize Mobile Phase Composition SelectBest->OptMP OptTemp Optimize Temperature (Can reverse elution order) OptMP->OptTemp CheckRes Check Resolution (Rs > 1.5) OptTemp->CheckRes Final Finalize Method CheckRes->Final

Caption: A systematic approach for chiral method development.

Troubleshooting and Ensuring Data Integrity

Retention time is a critical parameter for peak identification. However, it can drift due to various factors.[11][15] Maintaining consistent retention times is key to reliable analysis.

Common Causes of Retention Time Drift:

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Mobile Phase Inconsistency: Errors in mobile phase preparation, such as incorrect pH or composition, can cause significant shifts.[11]

  • Flow Rate Fluctuation: Leaks in the system or pump malfunctions can alter the flow rate, directly impacting retention times.

  • Temperature Changes: Inadequate column thermostatting can lead to variability, as retention is temperature-dependent.[6][11]

A systematic troubleshooting approach, starting from the mobile phase preparation and moving through the HPLC/GC system components, is essential to quickly identify and resolve the root cause of retention time instability.

Conclusion

While a single, absolute retention time for (2-Methoxy-5-methylphenyl)methanamine cannot be provided without defining a specific set of experimental parameters, this guide offers a far more valuable asset: a comprehensive framework for its chromatographic analysis. By understanding the interplay between the analyte's physicochemical properties and the variables of the chromatographic system, researchers can develop, optimize, and compare methods with scientific rigor. The provided protocols and workflows for RP-HPLC, GC-MS, and chiral separation serve as a robust starting point for achieving accurate and reproducible analysis of this compound and its related isomers. The true expertise lies not in knowing a single data point, but in understanding the principles that allow for its precise and reliable determination under any circumstance.

References

  • Jin, X., Huang, C.B., Avery, K., Wagner, K.A., & Flora, J.W. (2015).
  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • SCIEX. (n.d.).
  • DeRuiter, J. (2006).
  • Jayatilaka, D., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.
  • Ciolino, L. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427.
  • SIELC Technologies. (2018). Separation of 2-Methoxy-5-methylphenol on Newcrom R1 HPLC column.
  • Jeon, H., & Hyun, M. H. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of electron ionization mass spectra. Forensic Chemistry, 13, 100157.
  • DeRuiter, J., et al. (2008). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB.
  • US Pharmacopeia. (2021).
  • Chankvetadze, B. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Thermo Fisher Scientific. (n.d.). Addressing the challenges of changing retention times in GC/GC-MS.
  • ResearchGate. (n.d.). List of the amines along with their retention times that can be identified using the Thermo Scientific Dionex IonPac CS-19 (4 × 250 mm) column.
  • DeRuiter, J., et al. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines.
  • Zenkevich, I. G., & Krivolapov, A. P. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(1), 123.
  • Hoffmann, N., et al. (2008). ChromA: signal-based retention time alignment for chromatography–mass spectrometry data.
  • Zaggout, F. R. (2008). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 20(2), 1443-1452.
  • Dolan, J. W. (2020). Retention Time Drift — A Case Study.
  • Li, F., & Scriba, G. K. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-324.
  • Mthethwa, T., et al. (2024). Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. Plants, 13(21), 2975.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylphenol.
  • Olivia, N. F., et al. (2021). Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves. Future Journal of Pharmaceutical Sciences, 7(1), 59.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • The Journal of Phytopharmacology. (n.d.).
  • Al-Saadi, A. A. A., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Survey in Fisheries Sciences, 10(2S), 3362-3378.
  • SIELC Technologies. (2018). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (2-Methoxy-5-methylphenyl)methanamine

[1][2] Executive Summary Target Substance: (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine). Primary Hazard: Corrosive (Category 1B) .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Target Substance: (2-Methoxy-5-methylphenyl)methanamine (also known as 2-Methoxy-5-methylbenzylamine). Primary Hazard: Corrosive (Category 1B) . Causes severe skin burns and eye damage.[1] Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Critical Prohibition: NEVER mix with acids (exothermic reaction) or oxidizing agents (fire/explosion risk) in the waste stream.

Chemical Identity & Hazard Profile

Effective disposal begins with accurate identification. This compound is a substituted benzylamine. Its basicity and nucleophilicity dictate its handling protocols.

PropertySpecificationOperational Implication
Chemical Structure C₉H₁₃NOBenzylamine derivative; organic base.[2]
Molecular Weight 151.21 g/mol Used for stoichiometric neutralization calculations.
Physical State Solid or Viscous LiquidLow melting point; may solidify in waste lines.
Acidity/Basicity Basic (pKa ~9-10)Corrosive. Incompatible with acidic waste streams.
Air Sensitivity Absorbs CO₂Forms solid carbamates (crusts) if left open; seal waste containers immediately.
GHS Classification Skin Corr.[1][3][4] 1B; Eye Dam. 1Requires full PPE (Face shield, chemically resistant gloves).[5]
Pre-Disposal Handling & Stabilization

Before moving the substance to a waste container, you must stabilize it to prevent accidental exposure or reaction.

A. The "Amine Rule" (Segregation)

In a drug development lab, waste streams are often complex. You must strictly enforce the Amine Rule :

  • Segregate from Acids: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate immediate, intense heat (exothermic neutralization) and potentially vaporize volatile components, pressurizing the container.[5]

  • Segregate from Oxidizers: Contact with peroxides, nitrates, or permanganates can lead to spontaneous ignition.[5]

  • Segregate from Acylating Agents: Reacts with acid chlorides or anhydrides to form amides, releasing heat and acid byproducts.[5]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[5]

    • Note: Avoid aluminum or zinc containers (amines can corrode amphoteric metals and release hydrogen gas).[5]

  • Venting: Use a vented cap if the waste is suspected to be off-gassing, though pure amines are generally stable.[5]

Disposal Workflow: Step-by-Step

This protocol ensures a self-validating safety system where each step confirms the safety of the next.[5]

Phase 1: Waste Characterization
  • Confirm pH: If in solution, verify pH > 11. If pH is neutral/acidic, the amine has already reacted; treat as a mixed chemical waste.

  • Solvent Check: Identify the carrier solvent. Chlorinated solvents (Dichloromethane) require a separate halogenated waste stream from non-halogenated solvents (Methanol/Ethanol).

Phase 2: Packaging & Labeling
  • Transfer: Pour waste into the appropriate container using a funnel. Do not fill >90% to allow for thermal expansion.[5]

  • Labeling: Apply a hazardous waste label immediately.[5]

    • Primary Constituent: (2-Methoxy-5-methylphenyl)methanamine.[6][7]

    • Hazard Checkbox: [x] Corrosive [x] Toxic.

    • RCRA Code: D002 (Corrosive) is the default characteristic code if pH > 12.5.[5][8]

Phase 3: Final Disposal (Incineration)
  • Method: The gold standard for organic amines in pharmaceutical research is High-Temperature Incineration with flue gas scrubbing.[5]

  • Why Incineration? Amines contain nitrogen.[5] Incineration ensures complete destruction of the carbon skeleton. The scrubbers capture the resulting Nitrogen Oxides (NOx), preventing atmospheric release.

  • Sewer Disposal: STRICTLY PROHIBITED. Amines are toxic to aquatic life and can disrupt the bacterial balance in municipal water treatment plants.[5]

Visualizing the Decision Logic

The following diagram outlines the decision tree for disposing of (2-Methoxy-5-methylphenyl)methanamine, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Start: (2-Methoxy-5-methylphenyl)methanamine Waste StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Label: Toxic/Corrosive Solid Solid->SolidPack SolventCheck Identify Solvent Liquid->SolventCheck Warning CRITICAL: DO NOT MIX WITH ACIDS Liquid->Warning Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Toluene) SolventCheck->NonHalogenated No Halogens HaloPack Segregated Halogenated Stream Label: Corrosive/Toxic Halogenated->HaloPack NonHaloPack Organic Waste Stream Label: Corrosive/Flammable NonHalogenated->NonHaloPack Final Final Disposal: High-Temp Incineration SolidPack->Final HaloPack->Final NonHaloPack->Final

Figure 1: Operational decision tree for the segregation and packaging of amine waste streams.

Regulatory Compliance & Waste Codes

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

Regulatory BodyClassificationCode/StandardExplanation
EPA (RCRA) Characteristic WasteD002 Assigned if the waste is aqueous and pH > 12.5. Even if non-aqueous, "Corrosive" labeling is best practice [1].
EPA (RCRA) Listed WasteNone This specific amine is not on the P or U lists; however, the solvent it is dissolved in (e.g., Methanol - F003) may trigger a listing [2].
DOT (Transport) Hazard ClassClass 8 Corrosive material. UN Number likely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.) [3].
Emergency Response (Spill Protocol)

If a spill occurs during transfer:

  • Evacuate & Ventilate: Amines have strong odors and can cause respiratory irritation.[5]

  • PPE: Don Butyl rubber or Nitrile gloves and a respirator with an organic vapor cartridge.[5]

  • Neutralization (The "Citric Acid" Method):

    • Do NOT use strong mineral acids (HCl) to clean spills; the reaction is too violent.[5]

    • Use a spill kit containing Citric Acid or Sodium Bisulfate .[5] Sprinkle over the spill to neutralize the base gently.

    • Once pH is neutral (check with litmus paper), absorb with vermiculite or clay.[5]

    • Sweep into a disposal bag and label as "Spill Debris - Neutralized Amine".[5]

References
  • U.S. Environmental Protection Agency. (2024).[5] Defining Hazardous Waste: Characteristic Waste (D-Codes). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Solvent-Contaminated Wipes Final Rule (F-Codes). Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). (2024). Hazardous Materials Table (49 CFR 172.101). Retrieved from [Link][9]

Sources

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